4-Acetylaminobiphenyl
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDILRDQOVJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8039243 | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN ALC, ACETONE, METHANOL; INSOL IN WATER | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM DILUTED METHANOL | |
CAS No. |
4075-79-0 | |
| Record name | N-Acetyl-4-aminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[1,1'-biphenyl]-4-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-phenylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9BHQ2TJ87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 °C | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
4-Acetylaminobiphenyl chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Acetylaminobiphenyl
Introduction
This compound, also known as N-acetyl-4-aminobiphenyl or 4'-phenylacetanilide, is a chemical compound that belongs to the biphenyls family.[1][2] It is recognized as a metabolite of 4-aminobiphenyl, a known procarcinogenic agent.[2] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below, providing a clear comparison of its fundamental characteristics.
| Property | Value | Source |
| Physical Description | Solid, Crystals from diluted methanol, Light Tan Solid | [1][2] |
| CAS Number | 4075-79-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃NO | [1][2][3] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Melting Point | 171-172 °C | [1][2] |
| Boiling Point | 350.95°C (rough estimate) | [2] |
| Solubility | Very soluble in alcohol, acetone, and methanol. Insoluble in water. Soluble in chloroform. | [1][2] |
| UV Absorption Max (in Alcohol) | 237 nm (log ε = 4.29) | [1] |
Structural Information
The structural details of this compound are crucial for understanding its chemical behavior and interactions.
| Identifier | Value | Source |
| IUPAC Name | N-(4-phenylphenyl)acetamide | [1][4] |
| Synonyms | 4-Acetamidobiphenyl, 4'-Phenylacetanilide, N-Acetyl-4-aminobiphenyl | [1][2][5] |
| InChI | InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | [2][3] |
| InChIKey | SVLDILRDQOVJED-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(=O)Nc1ccc(cc1)c1ccccc1 | [2][3][4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the acylation of 4-aminobiphenyl. While specific protocols for this compound are not detailed in the provided results, a general method can be inferred from the synthesis of related compounds. A common method is the Friedel-Crafts acylation. For instance, the synthesis of the related compound 4-acetylbiphenyl is achieved by reacting biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane.[6][7]
Hypothetical Protocol for N-acetylation of 4-Aminobiphenyl:
-
Dissolution: Dissolve 4-aminobiphenyl in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the solution. The reaction is often performed at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the product and quench any unreacted acylating agent.
-
Purification: The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous methanol, to yield pure crystals.[1]
Analytical Methods
Various analytical techniques are employed for the identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A solution of the sample is prepared in a volatile organic solvent.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Conditions: A suitable capillary column (e.g., non-polar) is used. The oven temperature is programmed to ramp up to ensure separation of components.
-
MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer scans a specific mass-to-charge (m/z) range. For this compound, characteristic fragment ions are observed, with major peaks often at m/z 169 and 211.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF).[1]
-
LC Conditions: A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with a modifier like formic acid.
-
MS Conditions: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis.
Radioimmunoassay (RIA):
A radioimmunoassay procedure has been developed for the detection of this compound, particularly for its role as a metabolite of the carcinogen 4-aminobiphenyl in urine samples. This method is noted for its high specificity.[1]
Visualizations
Metabolic Pathway of 4-Aminobiphenyl
This compound is a key metabolite in the biotransformation of 4-aminobiphenyl. This process is mediated by cytochrome P-450 enzymes.[1]
Caption: Metabolic activation of 4-aminobiphenyl leading to this compound.
Experimental Workflow for Spectroscopic Analysis
A typical workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4075-79-0 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C14H13NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 7. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Acetylaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-acetylaminobiphenyl, a significant compound often utilized in research and development within the pharmaceutical and chemical industries. This document details the chemical processes involved, presents critical data in a structured format, and outlines detailed experimental protocols.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the acetylation of 4-aminobiphenyl. This reaction involves the introduction of an acetyl group into the amino functional group of 4-aminobiphenyl, typically utilizing acetic anhydride as the acetylating agent.
Reaction Scheme
The overall reaction is as follows:
4-Aminobiphenyl + Acetic Anhydride → this compound + Acetic Acid
Experimental Protocol: Synthesis
This protocol outlines the laboratory procedure for the synthesis of this compound from 4-aminobiphenyl.
Materials:
-
4-Aminobiphenyl
-
Acetic Anhydride
-
Pyridine (as catalyst, optional)
-
Glacial Acetic Acid
-
Ice
-
Distilled water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a clean, dry Erlenmeyer flask, dissolve a specific molar equivalent of 4-aminobiphenyl in a suitable volume of glacial acetic acid.
-
To this solution, slowly add a slight molar excess of acetic anhydride while stirring continuously. A catalytic amount of pyridine can be added to facilitate the reaction.
-
The reaction mixture is then gently heated, for instance in a water bath, for approximately 1-2 hours to ensure the completion of the reaction.
-
After the heating period, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured into a beaker containing crushed ice and water to precipitate the crude this compound.
-
The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
The collected crude product is washed with cold distilled water to remove any unreacted starting materials and soluble impurities.
-
The crude product is then dried, for example, in a desiccator or a vacuum oven at a low temperature.
Purification of this compound
The crude this compound synthesized requires purification to remove any remaining impurities. Recrystallization is a highly effective method for this purpose.
Experimental Protocol: Purification by Recrystallization
This protocol details the steps for purifying crude this compound.
Materials:
-
Crude this compound
-
Methanol
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
The crude this compound is placed in an Erlenmeyer flask.
-
A minimal amount of hot methanol is added to the flask to dissolve the crude product completely. The solution should be heated gently on a hot plate.
-
Once the solid is fully dissolved, hot distilled water is added dropwise to the solution until a slight turbidity (cloudiness) persists, indicating the saturation point.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The hot solution is then filtered to remove the charcoal.
-
The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
The purified crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of a cold methanol-water mixture.
-
The purified this compound crystals are then dried thoroughly. The purity can be assessed by measuring the melting point and comparing it to the literature value.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Melting Point | 172 °C[1] |
| Boiling Point | 419.3 °C at 760 mmHg[2] |
| Appearance | Light tan solid; crystals from diluted methanol[1][3] |
| Solubility | Very soluble in alcohol, acetone, and methanol; insoluble in water[1][3] |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.65 | m | 9H | Aromatic-H |
| 2.18 | s | 3H | -COCH₃ |
¹³C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 168.73 | C=O |
| 140.54 | Aromatic C |
| 137.36 | Aromatic C |
| 137.27 | Aromatic C |
| 128.79 | Aromatic CH |
| 127.56 | Aromatic CH |
| 127.12 | Aromatic C |
| 126.84 | Aromatic CH |
| 120.49 | Aromatic CH |
| 24.43 | -CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3300 | N-H stretch (amide) |
| ~3050 | Aromatic C-H stretch |
| ~1660 | C=O stretch (amide I) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1540 | N-H bend (amide II) |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 211 | [M]⁺ (Molecular ion) |
| 169 | [M - C₂H₂O]⁺ |
Mandatory Visualizations
Synthesis Workflow
References
The Carcinogenic Core of 4-Acetylaminobiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Acetylaminobiphenyl (4-AABP) is an aromatic amine that poses a significant carcinogenic risk, primarily through its metabolic conversion to the well-established human bladder carcinogen, 4-aminobiphenyl (4-ABP). This technical guide provides a comprehensive analysis of the mechanism of action of 4-AABP in carcinogenesis, with a focus on its metabolic activation, DNA adduct formation, and the subsequent cellular signaling pathways that are disrupted. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.
Introduction
This compound (4-AABP) is an N-acetylated derivative of 4-aminobiphenyl (4-ABP), a known Group 1 human carcinogen as classified by the International Agency for Research on Cancer (IARC).[1] The primary concern regarding 4-AABP's toxicity stems from its structural similarity and metabolic relationship to 4-ABP.[2] Occupational exposure to 4-ABP has been definitively linked to an increased risk of urinary bladder cancer in humans.[3] While direct long-term carcinogenicity studies on 4-AABP are limited, its role as a metabolite and precursor of 4-ABP implicates it as a significant contributor to the overall carcinogenic hazard.[2] This guide elucidates the core mechanisms by which 4-AABP is believed to initiate and promote cancer.
Metabolic Activation: The Genesis of a Carcinogen
The carcinogenicity of 4-AABP is intrinsically linked to its metabolic activation, a multi-step process primarily occurring in the liver, which transforms the relatively inert parent compound into highly reactive electrophiles capable of damaging DNA.
Deacetylation to 4-Aminobiphenyl
The initial and critical step in the activation of 4-AABP is its deacetylation to form 4-aminobiphenyl (4-ABP). This reaction is catalyzed by N-deacetylase enzymes, which are present in various tissues, including the liver.
N-Hydroxylation and Esterification of 4-Aminobiphenyl
Once formed, 4-ABP undergoes a series of biotransformation reactions that are central to its carcinogenic activity.
-
N-Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of 4-ABP to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).[4] This is a crucial activation step.
-
Esterification: The proximate carcinogen, N-OH-ABP, can be further activated through esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[2] These esters are unstable and can spontaneously break down to form the ultimate carcinogen, the arylnitrenium ion.
Transport and Activation in the Bladder
The liver conjugates these reactive metabolites, particularly N-hydroxy-4-aminobiphenyl, with glucuronic acid to form N-glucuronides. These water-soluble conjugates are transported via the bloodstream to the kidneys for excretion. In the acidic environment of the urinary bladder, the N-glucuronides are hydrolyzed, releasing the reactive N-hydroxy-4-aminobiphenyl. This localized release of the carcinogen in the bladder epithelium is a key factor in the organ-specific carcinogenicity of 4-ABP.[4]
DNA Adduct Formation: The Molecular Lesion
The ultimate carcinogenic metabolites of 4-AABP, primarily the arylnitrenium ion derived from 4-ABP, are highly electrophilic and readily react with nucleophilic sites in cellular macromolecules, most critically with DNA.
Major DNA Adducts
The predominant DNA adduct formed by 4-ABP is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[4] Minor adducts are also formed at the N2 position of guanine and the N6 position of adenine. These bulky adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.
Cellular Consequences of DNA Damage: Signaling Pathways to Carcinogenesis
The formation of DNA adducts by 4-AABP metabolites triggers a cascade of cellular responses, primarily through the activation of DNA damage response (DDR) pathways. The failure of these pathways to accurately repair the damage can lead to mutations, genomic instability, and ultimately, cancer.
DNA Damage Response (DDR)
The presence of bulky dG-C8-ABP adducts stalls DNA replication forks, which is a potent signal for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[5][6] ATR, in turn, phosphorylates and activates a number of downstream targets, including the checkpoint kinase Chk1, which leads to cell cycle arrest, providing time for DNA repair.[7] The related kinase, ATM (Ataxia Telangiectasia Mutated), is primarily activated by double-strand breaks, but crosstalk between the ATR and ATM pathways exists.[5][6]
p53 Activation and Apoptosis
The tumor suppressor protein p53 is a critical downstream effector of the DDR.[8] Activated by ATM and ATR, p53 can induce cell cycle arrest or apoptosis.[9] In the face of extensive or irreparable DNA damage, p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminating in programmed cell death.[10]
Quantitative Data on Carcinogenicity and DNA Adducts
The following tables summarize quantitative data from various studies on the carcinogenicity and DNA adduct levels of 4-aminobiphenyl, the key metabolite of 4-AABP. Direct quantitative carcinogenicity data for 4-AABP is limited.
Table 1: Human Carcinogenicity of 4-Aminobiphenyl
| Exposed Population | Exposure Duration | Cancer Type | Incidence/Risk | Reference |
| 171 Chemical Workers | 1.5 - 19 years | Bladder Cancer | 11% (19 cases) | [3] |
| 541 Chemical Workers | Up to 14 years follow-up | Bladder Cancer | 7.9% (43 cases) | [3] |
| Chemical Plant Workers | Pre-1949 to 1952 | Bladder Cancer | 10-fold increased mortality risk | [3] |
Table 2: Animal Carcinogenicity of 4-Aminobiphenyl
| Species | Route of Administration | Dose | Tumor Type | Incidence | Reference |
| BALB/c Mice (Male) | Drinking Water | 300 ppm | Bladder Carcinoma | Dose-related increase | [11] |
| BALB/c Mice (Female) | Drinking Water | 300 ppm | Hepatocellular Neoplasms | Dose-related increase | [11] |
| BALB/c Mice (Female) | Drinking Water | 300 ppm | Angiosarcomas | Dose-related increase | [11] |
| Dogs | Oral | 0.3 g, 3 times/week | Bladder Carcinoma | 4 out of 4 dogs | [3] |
| Rabbits | Oral | Not specified | Bladder Papillomas and Carcinomas | Induced | [3] |
Table 3: DNA Adduct Levels of 4-Aminobiphenyl and Metabolites
| Compound | System | Concentration | Adduct Type | Adduct Level (adducts per 107 nucleotides) | Reference |
| 4-Aminobiphenyl | Human Hepatocytes | 10 µM | dG-C8-4-ABP | 42 - 72 | [1] |
| N-OH-4-AABP | Human Uroepithelial Cells | Not specified | dG-C8-ABP | Major adduct detected | [12] |
| 4-Aminobiphenyl | Human Bladder RT4 Cells | 1 µM (24h) | dG-C8-4-ABP | ~10-fold higher than AαC | [13] |
| N-OH-4-ABP | Human Uroepithelial Cells | Not specified | dG-N2-ABP | Minor adduct detected | [14] |
Key Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) to a his+ phenotype, allowing the bacteria to grow on a histidine-free medium.
-
Methodology:
-
Strains: Commonly used strains include TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens).[15]
-
Metabolic Activation: Since many chemicals, including 4-AABP, require metabolic activation to become mutagenic, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).[15]
-
Procedure: The bacterial tester strain, the test chemical at various concentrations, and the S9 mix (if required) are combined in a soft agar overlay. This mixture is poured onto a minimal glucose agar plate.[16]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[17]
-
Scoring: The number of revertant colonies on each plate is counted. A chemical is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[16]
-
-
Application to 4-AABP/4-ABP: Both 4-AABP and 4-ABP have been shown to be mutagenic in the Ames test, particularly in the presence of an S9 mix, highlighting the requirement for metabolic activation.[18]
32P-Postlabeling Assay for DNA Adducts
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
-
Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with 32P and separated by chromatography, allowing for their detection and quantification.
-
Methodology:
-
DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the carcinogen. The DNA is then digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[19][20]
-
Adduct Enrichment: The bulky, hydrophobic adducts can be enriched from the normal nucleotides, often by nuclease P1 digestion (which dephosphorylates normal nucleotides but not many bulky adducts) or by butanol extraction.[21]
-
32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase.[19][20]
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[14]
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.[21]
-
-
Application to 4-AABP/4-ABP: The 32P-postlabeling assay has been instrumental in identifying and quantifying the dG-C8-ABP adduct in various tissues, including human bladder epithelium, following exposure to 4-ABP and its metabolites.[12][14]
Conclusion
The carcinogenic mechanism of this compound is a multi-faceted process that is initiated by its metabolic conversion to 4-aminobiphenyl. Subsequent metabolic activation leads to the formation of reactive electrophiles that form covalent adducts with DNA, primarily the dG-C8-ABP adduct. These DNA lesions trigger a complex DNA damage response, and the failure of this response to faithfully repair the damage results in mutations and genomic instability, which are the hallmarks of cancer. A thorough understanding of these molecular mechanisms is paramount for the accurate assessment of the carcinogenic risk posed by 4-AABP and for the development of effective strategies for prevention and intervention. This guide provides a foundational resource for professionals engaged in these critical endeavors.
References
- 1. DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and activities of the p53 tumour suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carcinogenesis of 4-aminobiphenyl in BALB/cStCrlfC3Hf/Nctr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of new DNA adducts in human bladder epithelia exposed to the proximate metabolite of 4-aminobiphenyl using 32P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization, and 32P-postlabeling of N-(deoxyguanosin)-4-aminobiphenyl 3'-phosphate adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways of 4-Acetylaminobiphenyl In Vivo: A Technical Guide
This guide provides a comprehensive overview of the in vivo metabolic pathways of 4-Acetylaminobiphenyl (4-AABP), a known metabolite of the human carcinogen 4-aminobiphenyl (ABP). Understanding the biotransformation of 4-AABP is critical for assessing its toxicological profile and its role in the carcinogenicity of its parent compound. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (4-AABP) is a key intermediate in the metabolism of 4-aminobiphenyl (ABP), an aromatic amine found in tobacco smoke and various industrial products. The metabolic fate of 4-AABP is complex, involving a series of Phase I and Phase II enzymatic reactions that can lead to either detoxification and excretion or bioactivation to reactive electrophilic species capable of binding to cellular macromolecules like DNA. This guide details the known metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic processes.
Metabolic Pathways of this compound
The in vivo metabolism of 4-AABP is intrinsically linked to that of its parent compound, 4-aminobiphenyl (ABP). 4-AABP is formed from ABP via N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). Once formed, 4-AABP can undergo several metabolic transformations, primarily in the liver. These pathways include N-hydroxylation, C-hydroxylation (ring hydroxylation), and subsequent conjugation reactions.
Key Metabolic Reactions:
-
N-Deacetylation: 4-AABP can be deacetylated back to ABP. This reversible reaction suggests a dynamic equilibrium between the two compounds in vivo.[1]
-
N-Hydroxylation: This is a critical bioactivation step, leading to the formation of N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). This metabolite is considered a proximate carcinogen. This reaction is likely mediated by cytochrome P450 (CYP) enzymes.[2]
-
C-Hydroxylation (Ring Hydroxylation): Hydroxylation of the biphenyl rings is a major detoxification pathway. The primary product is 4'-hydroxy-4-acetylaminobiphenyl (4'-OH-AABP). Other hydroxylated metabolites, such as 2'-hydroxy-4-acetylaminobiphenyl (2'-hydroxy-AABP) and 3',4'-dihydroxy-4-acetylaminobiphenyl, have also been identified.[3]
-
O-Methylation: Following hydroxylation, methoxy metabolites such as 3'-hydroxy-4'-methoxy-4-acetylaminobiphenyl and 4'-hydroxy-3'-methoxy-4-acetylaminobiphenyl can be formed.[3]
-
Glucuronidation: The hydroxylated metabolites and N-OH-AABP can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides, facilitating their excretion.[2]
The following diagram illustrates the primary metabolic pathways of 4-AABP.
Figure 1: Metabolic pathways of this compound (4-AABP).
Quantitative Data on this compound Metabolism
Quantitative data on the in vivo metabolism of 4-AABP is limited. Most available data comes from studies investigating the metabolism of the parent compound, 4-aminobiphenyl (ABP).
Table 1: Distribution of 14C-Labeled Metabolites in Rat Urine 48 Hours After Administration of 14C-ABP
| Fraction | % of Total 14C in Urine | Metabolite Type |
| U1 | 34.6% | Conjugated |
| U2 | 38.8% | Conjugated |
| U3 | 20.4% | Unconjugated |
| Data from a study on the urinary metabolites of 4-aminobiphenyl in rats.[3] |
Table 2: Blood Concentrations of 4-AABP and its Metabolites in Rats
| Administered Compound (Dose) | Time Point | 4-AABP Concentration (nmol/ml) | 4'-OH-AABP Concentration |
| ABP (0.24 mmol/kg, i.p.) | 15 min | Plateaued at 17 | Increased slowly at 1.65 nmol/h |
| 4-AABP (0.88 mmol/kg, i.p.) | 4 h | 27-35 | Present |
| Data from a study on the reaction of N-hydroxy-4-aminobiphenyl with rat blood in vivo.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for studying the metabolism of 4-AABP. Below are generalized methodologies for key in vivo and in vitro experiments.
In Situ Liver Perfusion
This technique allows for the study of hepatic metabolism in an intact organ.
Objective: To investigate the hepatic metabolism of 4-AABP in a controlled environment that maintains the physiological architecture of the liver.
Materials:
-
Male Sprague-Dawley rats (or other relevant species)
-
Anesthesia (e.g., pentobarbital)
-
Perfusion pump
-
Oxygenator
-
Krebs-Henseleit bicarbonate buffer (perfusate), gassed with 95% O2 / 5% CO2
-
This compound (4-AABP)
-
Surgical instruments
-
Sample collection tubes
Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the liver and associated blood vessels.
-
Cannulate the portal vein for inflow and the thoracic inferior vena cava for outflow.
-
Ligate other vessels to isolate the liver circulation.
-
Initiate perfusion with pre-warmed, oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 4 ml/min/g liver).
-
Allow the liver to stabilize for a period (e.g., 20 minutes).
-
Introduce 4-AABP into the perfusate at a defined concentration.
-
Collect perfusate samples at various time points.
-
Collect bile samples if the bile duct is cannulated.
-
At the end of the experiment, homogenize the liver tissue.
-
Analyze perfusate, bile, and liver homogenate for 4-AABP and its metabolites using analytical techniques such as HPLC-MS/MS.
The following diagram outlines the workflow for an in situ liver perfusion experiment.
Figure 2: Experimental workflow for in situ liver perfusion.
Microsomal Stability Assay
This in vitro assay is used to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in the endoplasmic reticulum of liver cells.
Objective: To determine the rate of metabolism of 4-AABP by liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
This compound (4-AABP)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 4-AABP in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the 4-AABP stock solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of 4-AABP using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 4-AABP.
Conclusion
The in vivo metabolism of this compound is a complex process involving multiple enzymatic pathways that can lead to both detoxification and bioactivation. N-hydroxylation is a key step in the activation of 4-AABP to a carcinogenic intermediate. While quantitative data specifically for 4-AABP metabolism is not abundant, studies on its parent compound, 4-aminobiphenyl, provide valuable insights. The experimental protocols outlined in this guide offer a framework for further investigation into the metabolic fate of 4-AABP, which is essential for a comprehensive understanding of its toxicological and carcinogenic potential. Further research is warranted to obtain more detailed quantitative data on the tissue distribution and excretion of 4-AABP and its metabolites in various species, including humans.
References
- 1. The metabolism of 4-aminobiphenyl in rat. I. Reaction of N-hydroxy-4-aminobiphenyl with rat blood in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of 4-aminobiphenyl in rat. III. Urinary metabolites of 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of 4-Acetylaminobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylaminobiphenyl (4-AABP) is an acetylated derivative of 4-aminobiphenyl (4-ABP), a well-established human and animal carcinogen. The toxicological significance of 4-AABP is intrinsically linked to its metabolic fate, particularly its conversion into reactive metabolites that can induce genotoxic and carcinogenic effects. This technical guide provides a comprehensive overview of the toxicological profile of 4-AABP, detailing its metabolism, mechanisms of toxicity, genotoxicity, and carcinogenic potential. The information is supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for risk assessment and research.
Introduction
This compound (CAS: 4075-79-0), also known as 4'-phenylacetanilide, is an aromatic amide and a metabolite of the potent human bladder carcinogen 4-aminobiphenyl (4-ABP).[1][2] 4-ABP is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with significant evidence linking it to bladder cancer in occupationally exposed workers and smokers.[1][3] While direct carcinogenicity data on 4-AABP is less extensive, its structural similarity and metabolic relationship to 4-ABP raise significant toxicological concerns.[4] The primary hypothesis is that 4-AABP can be metabolized back to 4-ABP or to other reactive intermediates that exert similar carcinogenic effects.[4] This document synthesizes the current knowledge on the toxicological properties of 4-AABP.
Metabolism and Toxicokinetics
The toxicity of 4-AABP is dependent on its metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules like DNA. The metabolic pathways involve a complex interplay of activation and detoxification reactions primarily occurring in the liver.
2.1 Metabolic Activation:
The bioactivation of 4-AABP is a multi-step process:
-
N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of 4-AABP to form N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP). This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[5]
-
Deacetylation: Arylacetamide deacetylase enzymes, found in the microsomal subcellular fraction of the liver, can deacetylate 4-AABP to 4-ABP.[6] This 4-ABP can then undergo N-hydroxylation.
-
O-Esterification: The proximate carcinogen, N-OH-AABP, can be further activated by conjugation of the N-hydroxyl group with acetate (via N,O-acetyltransferase) or sulfate (via sulfotransferase). These esters are unstable and can spontaneously break down to form a highly reactive electrophile, the aryl nitrenium ion.[5]
-
DNA Adduct Formation: The aryl nitrenium ion readily attacks nucleophilic sites in DNA, primarily the C8 position of guanine, to form persistent DNA adducts such as N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP).[5] These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.
2.2 Detoxification Pathways:
Concurrent with activation, 4-AABP and its parent compound 4-ABP can undergo detoxification reactions:
-
Ring Hydroxylation: Cytochrome P450 enzymes can hydroxylate the aromatic rings (e.g., forming 4'-hydroxy-4-acetylaminobiphenyl), creating more water-soluble compounds that are easier to excrete.[7][8]
-
Glucuronidation: The hydroxylated metabolites and N-hydroxy intermediates can be conjugated with glucuronic acid, a process that increases their water solubility and facilitates their elimination in bile and urine.[7][9]
Caption: Metabolic pathways of this compound (4-AABP).
Genotoxicity
4-AABP and its metabolites have demonstrated clear genotoxic effects in various assays. The formation of DNA adducts is a key initiating event in its genotoxicity.[5]
3.1 Mutagenicity Assays:
The mutagenicity of 4-AABP has been evaluated using the Salmonella typhimurium reverse mutation assay (Ames test). These studies show that 4-AABP is mutagenic, particularly in the presence of a metabolic activation system (S9 fraction from rat or mouse liver). Furthermore, its mutagenicity is enhanced in bacterial strains that overexpress N-acetyltransferase (NAT/OAT), highlighting the critical role of this enzyme in the activation pathway.[10]
| Assay | Test System | Metabolic Activation | Concentration | Result | Reference |
| Ames Test | S. typhimurium YG1029 (high NAT) | Rat S9 | 10 µ g/plate | 855 ± 47 revertants/plate | [10] |
| Ames Test | S. typhimurium TA100 (normal NAT) | Rat S9 | 10 µ g/plate | 169 ± 39 revertants/plate | [10] |
| Ames Test | S. typhimurium TA100/1,8DNP6 (no NAT) | Rat S9 | 10 µ g/plate | 149 ± 28 revertants/plate | [10] |
| Comet Assay | Human DNA (in vitro) | N-OH-AABP | 0.378 - 1.515 mM | Dose-dependent DNA damage | [5] |
3.2 Experimental Protocol: Ames Test (General Methodology)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical.
-
Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100, YG1029) are selected. These strains carry mutations in the operon responsible for histidine synthesis, rendering them unable to grow in a histidine-deficient medium.
-
Metabolic Activation: The test compound, 4-AABP, is tested with and without an exogenous metabolic activation system (S9 mix). The S9 mix is prepared from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254.
-
Exposure: A mixture containing the bacterial culture, the test compound at various concentrations, and the S9 mix (if required) is pre-incubated.
-
Plating: The mixture is then added to a top agar and poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted and compared to a negative (solvent) control. A dose-dependent increase in the number of revertants indicates a mutagenic effect.[10]
Caption: Generalized experimental workflow for the Ames test.
Carcinogenicity
4-AABP is considered a tumorigenic and mutagenic agent.[11] Its carcinogenic potential is largely inferred from its metabolic conversion to 4-ABP, a known human carcinogen that causes bladder and liver tumors in various animal models.[1] Studies in neonatal mice have shown that 4-AABP can induce dose-related hepatocarcinogenicity in males.[6]
| Species | Route | Dose / Duration | Effect | Reference |
| Rat | Oral | 2770 mg/kg / 21 weeks | Carcinogenic effects | [12] |
| Rat | Oral | 4070 mg/kg / 34 weeks | Carcinogenic effects | [12] |
| Neonatal Mice (ICR/Ha) | Subcutaneous | 25, 50, 100 µg (single dose) | Dose-related hepatocarcinogenicity | [6] |
4.1 Experimental Protocol: Chronic Carcinogenicity Study (General Methodology)
Long-term bioassays in rodents are the standard for assessing the carcinogenic potential of a chemical.
-
Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) are used, with both sexes included.
-
Dose Selection: A preliminary subchronic (e.g., 90-day) study is conducted to determine the maximum tolerated dose (MTD) and other dose levels for the chronic study.
-
Administration: The test substance (4-AABP) is administered to the animals for the majority of their lifespan (e.g., 24 months). The route of administration (e.g., oral gavage, dietary) should be relevant to potential human exposure.
-
Group Size: Each dose group, including a concurrent control group (vehicle only), typically consists of at least 50 animals per sex.
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.
-
Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die prematurely). Tissues and organs are collected, preserved, and subjected to histopathological examination by a qualified pathologist.
-
Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the incidence in the control group to determine if there is a carcinogenic effect.[1]
Other Toxicological Data
Quantitative data on the acute toxicity of 4-AABP, such as a median lethal dose (LD50), is limited in publicly available literature. However, hazard classifications indicate it is harmful if swallowed.[6]
| Parameter | Species | Route | Value | Classification / Note | Reference |
| TDLo | Rat | Oral | 2770 mg/kg/21W-C | Toxic Dose Low, Carcinogenic | [12] |
| GHS Classification | - | Oral | - | Harmful if swallowed (Acute Tox. 4) | [6] |
TDLo (Toxic Dose Low): The lowest dose of a substance that produces a toxic effect.
Mechanism of Toxicity
The primary mechanism of toxicity for 4-AABP is genotoxicity, driven by metabolic activation. The resulting DNA adducts are critical lesions that, if not properly repaired by cellular DNA repair mechanisms, can lead to somatic mutations in key proto-oncogenes or tumor suppressor genes, ultimately initiating cancer.
Caption: Signaling pathway for 4-AABP-induced genotoxicity.
Conclusion
The toxicological profile of this compound is characterized by its potential for metabolic activation into genotoxic and carcinogenic species. Its close structural and metabolic relationship to the known human carcinogen 4-aminobiphenyl provides a strong basis for concern. The key mechanism of toxicity involves P450-mediated N-hydroxylation and subsequent esterification to form reactive electrophiles that bind to DNA, leading to mutations and cancer. The available data, particularly from mutagenicity assays and animal studies, underscores the need for careful handling and risk management for professionals in research and drug development. Further studies to quantify its toxicokinetic parameters and establish clear dose-response relationships for various toxicological endpoints are warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. benchchem.com [benchchem.com]
- 5. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of 4-aminobiphenyl in rat. III. Urinary metabolites of 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 4-Aminobiphenyl and this compound in Perfused Guinea Pig Liver [jstage.jst.go.jp]
- 10. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 12. 4075-79-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetylaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 4-Acetylaminobiphenyl (CAS: 4075-79-0), a significant metabolite of the procarcinogenic agent 4-Aminobiphenyl.[1][2] This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and toxicological studies.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, providing a quantitative foundation for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | [3][4] |
| Molecular Weight | 211.26 g/mol | [2][4][5] |
| Melting Point | 171-172 °C | [2][3][4][5] |
| Boiling Point | 419.3 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.124 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; Very soluble in alcohol, acetone, and methanol. | [1][5][6] |
| Appearance | Light tan solid; Crystals from diluted methanol. | [1][2][5] |
| LogP | 3.385 | [3] |
| Refractive Index | 1.61 (Predicted) | [3] |
| Flash Point | 251.4 °C | [3] |
Metabolic Pathway and Bioactivation
This compound is a metabolite of the known carcinogen 4-aminobiphenyl (ABP).[7] The metabolic processing of both ABP and this compound primarily occurs in the liver and involves a series of enzymatic reactions, including N-acetylation, C- and N-hydroxylation, and glucuronidation.[8] The cytochrome P-450-dependent system plays a crucial role in these transformations.[5] The N-hydroxylation of this compound leads to the formation of N-hydroxy-4-acetylaminobiphenyl, a carcinogenic metabolite.[5]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of solid organic compounds like this compound are outlined below.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of this compound in a given solvent.
Methodology:
-
System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.
-
Phase Separation: The suspension is allowed to settle, and the saturated solution is carefully separated from the excess solid, typically by centrifugation followed by filtration through a non-adsorptive filter.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing a solid compound like this compound is depicted below.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 4075-79-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4075-79-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 4075-79-0: N-Acetyl-4-aminobiphenyl | CymitQuimica [cymitquimica.com]
- 7. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Acetylaminobiphenyl in Laboratory Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 4-Acetylaminobiphenyl (AABP), a known metabolite of the human carcinogen 4-aminobiphenyl (ABP). This document is intended for researchers, scientists, and drug development professionals who handle this compound. It consolidates available solubility data, discusses potential stability issues, and offers detailed experimental protocols for determining these critical parameters. Furthermore, this guide presents key workflows and the metabolic context of this compound through logical diagrams.
Introduction
This compound (AABP), also known as N-acetyl-4-aminobiphenyl, is a key metabolite in the biotransformation of the carcinogenic aromatic amine, 4-aminobiphenyl (ABP). Understanding its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability, is paramount for accurate and reproducible experimental work in toxicology, pharmacology, and drug metabolism studies. Poor solubility can lead to inaccurate quantification and dosing, while uncharacterized degradation can result in the misinterpretation of experimental outcomes. This guide addresses these core characteristics to facilitate robust scientific investigation.
Solubility Profile of this compound
The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. While extensive quantitative solubility data for this compound is not widely available in public literature, qualitative descriptions have been reported.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility characteristics of this compound. Researchers should consider this information as a preliminary guide and are encouraged to determine quantitative solubility in their specific solvent systems and experimental conditions.
| Solvent Class | Solvent | Formula | Type | Reported Solubility | Citation |
| Polar Protic | Methanol | CH₃OH | Alcohol | Very Soluble / Soluble | |
| Ethanol | C₂H₅OH | Alcohol | Very Soluble | ||
| Water | H₂O | Aqueous | Insoluble | ||
| Polar Aprotic | Acetone | C₃H₆O | Ketone | Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Expected to be soluble | ||
| Non-Polar | Chloroform | CHCl₃ | Halogenated | Soluble |
Note: "Very Soluble" and "Soluble" are qualitative descriptors. Quantitative determination via the protocol in Section 4.1 is recommended for precise applications.
Stability Profile of this compound
The stability of this compound is critical for ensuring the integrity of stock solutions, experimental samples, and analytical results. As an aromatic amide, it is susceptible to several degradation pathways.
Potential Degradation Pathways
-
Hydrolysis: The amide bond in this compound is susceptible to cleavage under strongly acidic or basic conditions, which would yield 4-aminobiphenyl and acetic acid. This process is accelerated by heat.
-
Photodegradation: Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure may lead to photochemical reactions and degradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: The biphenyl ring system and the amine metabolite (4-aminobiphenyl) can be susceptible to oxidation. This can be mitigated by using degassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions. Therefore, stock solutions should be stored at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).
Stability Considerations and Best Practices
| Parameter | Condition | Recommendation |
| pH | Acidic or Alkaline | Maintain solutions at a neutral pH (6-8) to minimize hydrolysis. Use buffered solutions where appropriate. |
| Light | UV or Ambient Light | Store solutions in amber vials or protect from light with aluminum foil. |
| Temperature | Elevated Temperatures | Store stock solutions at ≤ -20°C and working solutions at 2-8°C. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Oxygen | For long-term storage or sensitive applications, use degassed solvents and store under an inert atmosphere. |
Experimental Protocols
The following sections provide detailed methodologies for the quantitative determination of solubility and the assessment of chemical stability.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Methanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures solid remains undissolved at equilibrium is crucial.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.
Protocol for Chemical Stability Assessment (Forced Degradation Study)
A forced degradation or stress testing study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[3][4] This protocol outlines a typical stability-indicating HPLC method development.
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and buffers
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a photodiode array (PDA) or MS detector
Procedure:
-
Sample Preparation: For each condition, prepare a sample by diluting the stock solution to a target concentration (e.g., 100 µg/mL) in the respective stress medium. Prepare an unstressed control sample diluted in the mobile phase.
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid drug powder and a solution of the drug to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.
-
Analysis:
-
Prior to injection, neutralize the acidic and basic samples.
-
Analyze all stressed samples and the control sample by a stability-indicating HPLC-PDA/MS method.
-
The method should be capable of separating the intact drug from all formed degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage of degradation.
-
Assess peak purity of the parent drug peak in all conditions.
-
Tentatively identify degradation products using MS data if available.
-
Visualization of Key Processes
Diagrams created using Graphviz provide clear visual representations of experimental workflows and the metabolic fate of this compound.
Diagram: Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Diagram: Workflow for Stability Assessment
Caption: Workflow for a forced degradation study to assess chemical stability.
Diagram: Metabolic Pathway of 4-Aminobiphenyl
Caption: Simplified metabolic activation and detoxification pathways of 4-Aminobiphenyl.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of 4-Aminobiphenyl and this compound in Perfused Guinea Pig Liver [jstage.jst.go.jp]
A Technical Deep Dive into the Historical Research of 4-Acetylaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminobiphenyl (4-AABP) is a carcinogenic aromatic amine that has been the subject of extensive research for decades. As the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), its study is intrinsically linked to the broader investigation of aromatic amines, a class of compounds with significant industrial history and profound toxicological implications. This technical guide provides an in-depth exploration of the historical context of 4-AABP research, detailing its discovery, the elucidation of its carcinogenic properties, and the key experimental findings that have shaped our understanding of its mechanism of action.
Historical Context and Early Investigations
The story of 4-AABP is inseparable from that of its parent compound, 4-ABP. Initially used as a rubber antioxidant and an intermediate in dye synthesis, the industrial production of 4-ABP in the United States ceased in the mid-1950s. This cessation was a direct result of mounting evidence linking occupational exposure to a dramatically increased risk of bladder cancer.
Pioneering epidemiological studies in the 1950s were instrumental in establishing this connection. A landmark study of workers at a chemical plant involved in the production of 4-ABP revealed a startlingly high incidence of bladder tumors. These early investigations, though lacking the sophisticated molecular tools of today, laid the critical groundwork for decades of research into the toxicology and carcinogenicity of aromatic amines. It was in this context that 4-AABP, a primary metabolite of 4-ABP, emerged as a key molecule of interest for researchers seeking to understand the mechanisms of aromatic amine-induced cancer.
Carcinogenicity and Toxicity
The carcinogenic potential of 4-AABP and its parent compound has been extensively documented in numerous animal studies. These investigations have been crucial in classifying 4-ABP as a known human carcinogen and in understanding the dose-response relationships and target organ specificity of these compounds.
Quantitative Toxicity Data
| Compound | Species | Route of Administration | Metric | Value | Reference |
| This compound | Rat | Oral | TDLo | 2770 mg/kg/21W-C | [1] |
| This compound | Rat | Oral | TD | 4070 mg/kg/34W-C | [1] |
TDLo (Lowest Published Toxic Dose) and TD (Toxic Dose) refer to the dose that induces tumors.
Tumor Incidence in Animal Studies
Long-term carcinogenicity studies have been instrumental in characterizing the tumor spectrum induced by 4-ABP and, by extension, its metabolite 4-AABP.
| Species | Sex | Dose (ppm in drinking water) | Tumor Type | Incidence (%) | Reference |
| BALB/c Mouse | Male | 0 | Bladder Carcinoma | 0 | [2] |
| 7 | 0 | ||||
| 14 | 0 | ||||
| 28 | 2.5 | ||||
| 55 | 10.3 | ||||
| 110 | 28.6 | ||||
| 220 | 50.0 | ||||
| BALB/c Mouse | Female | 0 | Hepatocellular Neoplasms | 2.5 | [2] |
| 7 | 2.6 | ||||
| 19 | 5.3 | ||||
| 38 | 10.5 | ||||
| 75 | 23.7 | ||||
| 150 | 52.6 | ||||
| 300 | 78.9 | ||||
| BALB/c Mouse | Female | 0 | Angiosarcomas | 0 | [2] |
| 7 | 0 | ||||
| 19 | 2.6 | ||||
| 38 | 2.6 | ||||
| 75 | 10.5 | ||||
| 150 | 21.1 | ||||
| 300 | 44.7 |
Experimental Protocols
Understanding the methodologies of key historical studies is crucial for interpreting their findings and for designing contemporary research.
Carcinogenicity Study in BALB/c Mice (Schieferstein et al., 1985)
-
Objective: To determine the dose-related carcinogenicity of 4-aminobiphenyl.
-
Animals: Male and female BALB/cStCrlfC3Hf/Nctr mice (840 of each sex).
-
Test Substance Administration: 4-aminobiphenyl was administered in the drinking water at concentrations of 0, 7, 14, 28, 55, 110, and 220 ppm for males, and 0, 7, 19, 38, 75, 150, and 300 ppm for females.[2]
-
Duration: Necropsies were performed at 13, 26, 39, 52, and 96 weeks of exposure.[2]
-
Endpoints: The primary endpoints were the incidence of angiosarcomas, bladder urothelial carcinomas, and hepatocellular neoplasms. Non-neoplastic lesions were also evaluated.[2]
-
Observations: A clear dose-response relationship was observed for all three tumor types. The incidence of bladder carcinoma was higher in males, while hepatocellular neoplasms and angiosarcomas were more frequent in females.[2]
References
The Role of 4-Acetylaminobiphenyl in DNA Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminobiphenyl (4-AABP) is an acetylated metabolite of 4-aminobiphenyl (4-ABP), a well-established human carcinogen found in tobacco smoke and various industrial settings. The carcinogenic potential of 4-ABP is intrinsically linked to its metabolic activation into reactive intermediates that covalently bind to DNA, forming DNA adducts. These adducts can induce mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis. This technical guide provides an in-depth overview of the role of 4-AABP in DNA adduct formation, including its metabolic activation, the types of adducts formed, their biological consequences, and detailed experimental protocols for their detection and quantification.
Metabolic Activation of this compound
The carcinogenicity of 4-AABP is dependent on its metabolic activation to electrophilic species that can react with nucleophilic sites on DNA. This multi-step process primarily occurs in the liver and involves a series of enzymatic reactions.
The initial and critical step in the activation of 4-aminobiphenyl (ABP), the precursor to 4-AABP, is N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2. This results in the formation of N-hydroxy-4-aminobiphenyl. This intermediate can then be O-acetylated by N-acetyltransferases (NATs) to form N-acetoxy-4-aminobiphenyl, a highly reactive electrophile. Alternatively, N-hydroxy-4-aminobiphenyl can be transported to the bladder, where acidic urine can lead to the formation of a reactive nitrenium ion.
4-AABP itself can be N-hydroxylated to form N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP).[1] This proximate carcinogen can then undergo further activation.[1] In human uroepithelial cells, microsomal acetyltransferases can convert N-OH-AABP to reactive electrophiles that bind to DNA.[1] The metabolic activation of 4-AABP is a complex process involving a combination of N-acetylation, C- and N-hydroxylations, and glucuronidation.[2] Two sulfotransferase-dependent pathways have also been identified for the metabolic activation of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl (a derivative of 4-AABP), leading to both N-acetylated and deacetylated DNA adducts.[3]
Types of 4-AABP-DNA Adducts and Their Biological Significance
The ultimate reactive metabolites of 4-AABP, primarily the nitrenium ion, readily react with nucleophilic sites in DNA, forming covalent adducts. The most prevalent and well-characterized adduct is formed at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[1] Other minor adducts can also be formed.
The formation of these bulky DNA adducts distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. If not repaired, these adducts can lead to mispairing of DNA bases during replication, resulting in mutations. Specific mutational hotspots in the p53 gene observed in human bladder cancer have been strongly correlated with the locations of 4-ABP-DNA adduct formation, providing a direct link between exposure, DNA damage, and cancer development.
Quantitative Data on 4-AABP-DNA Adducts
The levels of 4-AABP-DNA adducts in tissues can serve as a biomarker of exposure and potential cancer risk. Various studies have quantified these adducts in both human and animal models.
| Tissue/Cell Type | Organism | Exposure/Condition | Adduct Level (adducts per 10^9 nucleotides) | Reference |
| Human Bladder Tumor | Human | Cancer Patients | 5 - 80 | [4] |
| Human Bladder (Tumor and Surrounding) | Human | Cancer Patients | 5 - 80 | [5] |
| Human Hepatocytes | Human | In vitro (10 µM 4-ABP) | 340 - 14000 | [6][7] |
| Rat Liver | Rat | 4-ABP Treated | femtomol levels | [4][5] |
| Mouse Liver | Mouse | 4-ABP Treated (dose-dependent) | Dose-dependent increase | [8] |
Experimental Protocols
Several highly sensitive methods are available for the detection and quantification of 4-AABP-DNA adducts. The choice of method often depends on the required sensitivity, the availability of specialized equipment, and whether structural confirmation of the adduct is necessary.
32P-Postlabeling Assay
The 32P-postlabeling assay is an ultra-sensitive method capable of detecting as low as one adduct in 109-1010 nucleotides.[9] The method involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with 32P, and chromatographic separation.
Protocol:
-
DNA Digestion:
-
Adduct Enrichment:
-
Enrich the adducted nucleotides by either nuclease P1 digestion or butanol extraction.[11]
-
-
32P-Labeling:
-
Chromatographic Separation:
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography and quantify using a phosphorimager or by scintillation counting of the excised TLC spots.[11]
-
Mass Spectrometry-Based Methods (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and structural confirmation of DNA adducts.[4] This method is highly sensitive, with detection limits in the attomole range (1 adduct in 109 bases).[4][5]
Protocol:
-
DNA Isolation and Hydrolysis:
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
Enzymatically hydrolyze the DNA to individual 2'-deoxynucleosides.
-
-
Immunoaffinity Purification (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Separate the adducts from normal deoxynucleosides using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify the adducts using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The characteristic transition for dG-C8-ABP is m/z 435 → m/z 319, and for a deuterated internal standard (d9-dG-C8-ABP) is m/z 444 → m/z 328.[4][5]
-
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are high-throughput methods that utilize specific antibodies to detect and quantify DNA adducts. They are less sensitive than 32P-postlabeling or LC-MS/MS but are suitable for screening a large number of samples.
Protocol:
-
DNA Denaturation and Coating:
-
Denature the DNA sample by heating and rapidly cooling on ice.
-
Coat a 96-well microtiter plate with the denatured DNA.
-
-
Blocking:
-
Block the uncoated sites on the plate with a blocking buffer (e.g., non-fat dry milk or bovine serum albumin).
-
-
Antibody Incubation:
-
Incubate the plate with a primary antibody specific for the 4-ABP-DNA adduct.[8]
-
Wash the plate and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chromogenic substrate for the enzyme and measure the absorbance using a microplate reader.
-
-
Quantification:
-
Determine the adduct levels by comparing the sample absorbance to a standard curve generated with known amounts of 4-ABP-modified DNA.[8]
-
DNA Damage Response to 4-AABP-DNA Adducts
The formation of bulky DNA adducts by 4-AABP triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA damage, signal its presence, and promote its repair.
Upon detection of a bulky adduct, sensor proteins initiate a signaling cascade that activates transducer kinases, such as ATM and ATR. These kinases, in turn, phosphorylate a variety of downstream effector proteins that mediate cell cycle arrest, apoptosis, and DNA repair. The primary repair pathway for bulky adducts like dG-C8-ABP is Nucleotide Excision Repair (NER). The NER pathway recognizes and removes the damaged DNA segment, which is then resynthesized using the undamaged strand as a template. If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of mutations.
References
- 1. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantification of N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts in human lymphoblastoid TK6 cells dosed with N-hydroxy-4-acetylaminobiphenyl and their relationship to mutation, toxicity, and gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. An improved liquid chromatography-tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues. | Semantic Scholar [semanticscholar.org]
- 12. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genotoxic and Mutagenic Profile of 4-Acetylaminobiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Acetylaminobiphenyl (4-AABP) is a metabolite of the known human carcinogen 4-aminobiphenyl (4-ABP), a compound of significant interest in toxicology and drug safety assessment due to its presence in tobacco smoke and as a potential metabolite of various industrial chemicals. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of 4-AABP, detailing its metabolic activation, DNA adduct formation, and its activity in various genotoxicity assays. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to aid in the design and interpretation of related research. Visualizations of the metabolic activation pathway and a standard genotoxicity testing workflow are included to facilitate a deeper understanding of the underlying mechanisms and experimental approaches.
Introduction
Aromatic amines and their acetylated derivatives represent a class of compounds with well-documented carcinogenic potential. This compound (4-AABP) is the N-acetylated metabolite of 4-aminobiphenyl (4-ABP), a recognized human bladder carcinogen.[1][2] The genotoxicity of these compounds is intrinsically linked to their metabolic activation to reactive electrophilic species that can form covalent adducts with cellular macromolecules, primarily DNA. Understanding the genotoxic and mutagenic profile of 4-AABP is crucial for risk assessment and in the development of safer chemicals and pharmaceuticals.
Metabolic Activation and DNA Adduct Formation
The genotoxicity of 4-AABP is not inherent to the molecule itself but arises from its metabolic conversion to reactive intermediates. This process, primarily occurring in the liver, involves a series of enzymatic reactions that ultimately lead to the formation of a highly reactive nitrenium ion that can bind to DNA, forming DNA adducts.
Signaling Pathway of Metabolic Activation
The metabolic activation of 4-AABP is a multi-step process initiated by cytochrome P450 (CYP) enzymes, with CYP1A2 being a key player.[3][4][5] This is followed by O-esterification, a critical step in the formation of the ultimate carcinogenic species, which is catalyzed by N-acetyltransferases (NATs).[6] The resulting reactive electrophile, the N-acetoxy-4-aminobiphenyl, decomposes to a nitrenium ion that readily reacts with nucleophilic sites on DNA bases, particularly guanine.
DNA Adducts
The primary DNA adduct formed from the metabolic activation of 4-AABP is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[2] This adduct is considered a critical lesion in the initiation of mutagenesis and carcinogenesis. The levels of dG-C8-ABP adducts have been quantified in various tissues in animal models, with the liver and urinary bladder being significant targets.[2]
Quantitative Genotoxicity Data
The genotoxicity of 4-AABP has been evaluated in a variety of assay systems. The following tables summarize quantitative data from key studies.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. 4-AABP has been shown to be mutagenic in this assay, particularly in the presence of a metabolic activation system (S9).
| Salmonella typhimurium Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants/Plate ± SD | Reference |
| YG1029 (high NAT/OAT) | 10 | Rat Liver S9 | 855 ± 47 | [7] |
| TA100 (wild-type NAT/OAT) | 10 | Rat Liver S9 | 169 ± 39 | [7] |
| TA100/1,8DNP6 (NAT/OAT deficient) | 10 | Rat Liver S9 | 149 ± 28 | [7] |
DNA Adduct Levels in vivo
Studies in animal models have quantified the levels of the major DNA adduct, dG-C8-ABP, in target tissues following administration of 4-ABP, the parent compound of 4-AABP.
| Animal Model | Tissue | Dose of 4-ABP | Adduct Level (adducts per 106 nucleosides) | Reference |
| Male Mice | Bladder | 20 mg/kg (single i.p. dose) | ~13.2 | [2] |
| Female Mice | Bladder | 20 mg/kg (single i.p. dose) | ~4.2 | [2] |
| Male Mice | Liver | 20 mg/kg (single i.p. dose) | ~3.0 | [2] |
| Female Mice | Liver | 20 mg/kg (single i.p. dose) | ~14.5 | [2] |
| Human Bladder Tumor Tissue | Bladder | N/A (smokers) | 0.005 - 0.08 (adducts per 106 nucleosides) | [1] |
Note: Data for 4-ABP is presented as it is the precursor to 4-AABP and the resulting DNA adduct is the same.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of genotoxicity studies. The following sections provide outlines for key experimental protocols.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the plate incorporation method.
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. Strains with varying levels of N-acetyltransferase activity, such as YG1029, can provide mechanistic insights.[7]
-
Metabolic Activation: An S9 fraction from the liver of Aroclor 1254-induced rats or hamsters is used to provide metabolic enzymes.
-
Procedure: a. Prepare overnight cultures of the bacterial strains. b. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (in a suitable solvent like DMSO), and 0.5 mL of the S9 mix (or buffer for non-activation plates). c. Vortex briefly and pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.[8][9]
In Vitro Chromosomal Aberration Assay
This assay is performed using cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
-
Cell Culture: Culture CHO cells in appropriate medium until they are in the exponential growth phase.
-
Treatment: a. Seed the cells into culture flasks or plates. b. After 24 hours, replace the medium with fresh medium containing various concentrations of 4-AABP, with and without S9 metabolic activation. Include positive and negative (solvent) controls. c. The treatment period is typically short (e.g., 3-6 hours with S9) or continuous for up to 1.5-2 normal cell cycles without S9.[10][11]
-
Harvesting and Slide Preparation: a. Add a metaphase-arresting agent (e.g., Colcemid) for the final 2-3 hours of culture. b. Harvest the cells by trypsinization. c. Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) and fix them in a methanol:acetic acid (3:1) solution. d. Drop the fixed cell suspension onto clean microscope slides and air dry.
-
Analysis: a. Stain the slides with Giemsa. b. Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). c. A statistically significant, dose-dependent increase in the percentage of cells with aberrations is considered a positive result.[12][13]
32P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to 4-AABP.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides using nuclease P1 digestion or butanol extraction.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: a. Visualize the adduct spots by autoradiography or using a phosphorimager. b. Quantify the amount of radioactivity in the adduct spots and in the total nucleotides to calculate the adduct levels (e.g., adducts per 108 or 109 normal nucleotides).[14][15]
Experimental and Assessment Workflows
A systematic approach is necessary for the comprehensive evaluation of the genotoxicity of a compound like 4-AABP.
Conclusion
This compound is a genotoxic and mutagenic compound that requires metabolic activation to exert its effects. The key events in its genotoxicity are N-hydroxylation by CYP enzymes and subsequent O-esterification by NAT enzymes, leading to the formation of the dG-C8-ABP DNA adduct. This adduct is a critical biomarker of exposure and a likely initiating event in the carcinogenesis associated with 4-aminobiphenyl. A battery of in vitro and in vivo assays is necessary to fully characterize the genotoxic potential of 4-AABP and related compounds. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to design, conduct, and interpret studies on the genotoxicity of aromatic amines.
References
- 1. Detection and quantification of 4-ABP adducts in DNA from bladder cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inverse relationship between bladder and liver in 4-aminobiphenyl-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Contributions of CYP1A2 and CYP2E1 to the Bioactivation and Clearance of 4-Aminobiphenyl in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CYP1A2 is not the primary enzyme responsible for 4-aminobiphenyl-induced hepatocarcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. itia.info [itia.info]
- 12. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 4-Acetylaminobiphenyl in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminobiphenyl (4-AABP) is a key metabolite of 4-aminobiphenyl (4-ABP), a known human bladder carcinogen found in tobacco smoke and certain industrial environments. The detection and quantification of 4-AABP in urine serves as a critical biomarker for assessing exposure to 4-ABP. This document provides detailed application notes and protocols for the analytical determination of 4-AABP in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Metabolic Pathway of 4-Aminobiphenyl
4-Aminobiphenyl undergoes metabolic activation and detoxification processes primarily in the liver. A principal detoxification pathway involves N-acetylation by N-acetyltransferases (NATs) to form this compound. This metabolite, along with its glucuronidated conjugates, is then excreted in the urine. The acidic environment of the bladder can lead to the hydrolysis of these conjugates, releasing the parent compounds.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the quantification of 4-AABP in urine. The method typically involves sample hydrolysis, extraction, derivatization, and subsequent analysis by GC-MS.
Experimental Workflow
Application Notes and Protocols for the Quantification of 4-Acetylaminobiphenyl by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminobiphenyl (4-AABP) is a chemical intermediate and a metabolite of the known carcinogen 4-aminobiphenyl. Accurate and precise quantification of 4-AABP is essential for various applications, including toxicological studies, quality control in chemical manufacturing, and research in drug metabolism. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely accessible analytical technique for the determination of 4-AABP in various samples. This document provides a detailed application note and protocol for this analytical method.
Principle of the Method
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Data Presentation
The performance of this HPLC-UV method for the quantification of this compound is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
| Retention Time | Approximately 4-6 minutes (typical) |
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.15 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 95% - 105%[1] |
| Precision (% RSD) | < 3.0%[1] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[1] |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using an HPLC-UV system.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for cleaning)
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase Preparation (70:30 Acetonitrile:Water)
-
Measure 700 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 300 mL of HPLC-grade water to the same cylinder.
-
Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).
Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and bring the volume to the mark with acetonitrile. Mix well. This is the stock solution.
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.15, 0.5, 1, 5, 10, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile or mobile phase).
-
Ensure the final concentration of this compound is within the calibration range. If necessary, perform serial dilutions.
-
Filter the final sample solution through a 0.45 µm syringe filter into an autosampler vial before injection.
HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions. It is recommended to inject a standard solution periodically to monitor system suitability.
Data Analysis
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound by HPLC-UV.
Caption: Experimental workflow for 4-AABP quantification.
References
Application Notes and Protocols for the GC-MS Analysis of 4-Acetylaminobiphenyl and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminobiphenyl (AABP) is a metabolite of the known human bladder carcinogen 4-aminobiphenyl (ABP).[1] The analysis of AABP and its subsequent metabolites is crucial for toxicological studies, drug metabolism research, and understanding the mechanisms of carcinogenesis.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of these compounds in biological matrices.[4][5] Due to the polar nature of some of these metabolites, a derivatization step is often necessary to improve their volatility and chromatographic performance.[4][6]
These application notes provide a comprehensive overview of the methodologies for the GC-MS analysis of this compound and its key metabolites. The protocols outlined below cover sample preparation, derivatization, and GC-MS instrument parameters.
Metabolic Pathway of this compound
The metabolism of this compound is complex, involving several key enzymatic reactions. The primary metabolic pathways include N-acetylation, C- and N-hydroxylation, and subsequent glucuronidation.[7] Understanding these pathways is essential for identifying the target analytes in a given biological sample. The metabolic conversion of 4-aminobiphenyl (ABP) to AABP and its further metabolism are interconnected.[7] When AABP is the parent compound, its metabolism can lead to the formation of hydroxylated and N-hydroxylated derivatives.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of aromatic amines using GC-MS. These values are indicative of the performance that can be expected from a well-optimized method.
Table 1: Recovery and Reproducibility of Aromatic Amines from Aqueous Matrix [8]
| Analyte | Spiked Concentration (µg/mL) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 4-Aminobiphenyl | 30 | 95 | < 8 |
| This compound | 30 | 92 | < 9 |
| 2-Naphthylamine | 30 | 98 | < 7 |
| Benzidine | 30 | 87 | < 9 |
Table 2: GC/MS Analysis of 4-Aminobiphenyl-DNA Adducts in Mouse Liver [9]
| Treatment Dose (mg/kg 4-ABP) | Adducts / 10^7 nucleotides (Mean ± SD) |
| 0 | Not Detected |
| 4 | 0.8 ± 0.2 |
| 10 | 2.1 ± 0.5 |
| 20 | 4.5 ± 1.1 |
| 40 | 9.8 ± 2.3 |
| 80 | 20.1 ± 4.7 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound and its non-conjugated metabolites from aqueous samples such as urine.[4]
Materials:
-
2 mL centrifuge tubes
-
Aqueous sample (e.g., urine)
-
Internal standard solution (e.g., Triphenylamine-d15 at 5 µg/mL)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 2 mL centrifuge tube, add 1 mL of the aqueous sample.
-
Spike the sample with 20 µL of the 5 µg/mL internal standard solution. Vortex briefly.
-
Add 100 µL of saturated Sodium Bicarbonate solution to basify the sample (pH > 8).
-
Add 1 mL of Dichloromethane and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.[4]
Derivatization
Derivatization is crucial for improving the chromatographic properties of polar metabolites. Acylation with reagents like pentafluoropropionic anhydride (PFPA) is a common approach for aromatic amines.[4][9]
Materials:
-
Concentrated sample extract from the LLE step
-
Hexane
-
Pentafluoropropionic anhydride (PFPA)
-
Heating block or water bath
Procedure:
-
To the concentrated extract, add 50 µL of Hexane and 10 µL of PFPA.
-
Cap the vial and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of Hexane.
-
Transfer the final solution to a GC-MS autosampler vial for analysis.[4]
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized aromatic amines. These may need to be optimized for your specific instrument and application.
Table 3: Recommended GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 60°C, hold for 2 min |
| Ramp 1: 10°C/min to 200°C | |
| Ramp 2: 20°C/min to 300°C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Conclusion
The protocols and data presented provide a robust framework for the GC-MS analysis of this compound and its metabolites. Adherence to proper sample preparation and derivatization techniques is critical for achieving accurate and reproducible results. The provided metabolic pathway and experimental workflow diagrams offer a clear visual guide for researchers. These methods are essential tools for advancing our understanding of the toxicology and metabolic fate of this important class of compounds.
References
- 1. Metabolism and nucleic acid binding of N-hydroxy-4-acetylaminobiphenyl and N-acetoxy-4-acetylaminobiphenyl by cultured human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Quantitative immunohistochemical analysis of 4-aminobiphenyl-DNA in cultured cells and mice: comparison to gas chromatography/mass spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 4-Acetylaminobiphenyl as a Positive Control in Mutagenicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutagenicity testing is a critical component of preclinical safety assessment for new chemical entities, pharmaceuticals, and other products. These assays are designed to detect genetic damage, such as gene mutations and chromosomal aberrations, which can indicate carcinogenic potential. The inclusion of appropriate positive controls is essential for the validation and interpretation of these assays, ensuring the test system is functioning correctly and is sensitive to known mutagens. 4-Acetylaminobiphenyl (4-AABP) is a well-characterized aromatic amine mutagen that is frequently used as a positive control, particularly in assays requiring metabolic activation. This document provides detailed application notes and protocols for the use of 4-AABP as a positive control in two of the most common in vitro mutagenicity assays: the Bacterial Reverse Mutation Test (Ames Test) and the In Vitro Mammalian Cell Micronucleus Test.
Mechanism of Action and Metabolic Activation of this compound
This compound is a pro-mutagen, meaning it requires metabolic activation to exert its genotoxic effects. The primary metabolic pathway involves a series of enzymatic reactions, predominantly occurring in the liver, that convert 4-AABP into a reactive electrophile capable of binding to DNA and forming adducts.
The metabolic activation of 4-AABP is a multi-step process. Initially, 4-AABP can be N-hydroxylated by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-4-acetylaminobiphenyl.[1][2] This intermediate can then undergo further activation through O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy-arylamine.[3] This electrophilic intermediate can then react with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form DNA adducts.[3] These adducts can lead to mutations during DNA replication if not repaired. Alternatively, N-hydroxy-4-acetylaminobiphenyl can be deacetylated to N-hydroxy-4-aminobiphenyl, which can then be sulfated by sulfotransferases to form another reactive species.[1]
Due to this requirement for metabolic activation, in vitro mutagenicity assays using 4-AABP as a positive control must include an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9 mix) from rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
Metabolic activation pathway of this compound (4-AABP).
The Bacterial Reverse Mutation Test (Ames Test)
The Ames test, as described in OECD Guideline 471, is a widely used in vitro assay for detecting gene mutations.[4][5] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its synthesis. The assay measures the ability of a test substance to induce reverse mutations (reversions), restoring the functional gene and allowing the bacteria to grow on an amino acid-deficient medium.
Data Presentation: 4-AABP as a Positive Control in the Ames Test
The following table summarizes the expected results when using 4-AABP as a positive control in the Ames test with metabolic activation (S9). The data is based on published literature and demonstrates the mutagenic potential of 4-AABP in specific bacterial strains.[6]
| Bacterial Strain | 4-AABP Concentration (per plate) | Metabolic Activation (S9) | Expected Mean Revertants ± SD | Fold Increase over Spontaneous (Approx.) |
| S. typhimurium YG1029 | 10 µg | Required | 855 ± 47 | > 5-fold |
| S. typhimurium TA100 | 10 µg | Required | 169 ± 39 | > 2-fold |
Note: The fold increase is an approximation and can vary based on the spontaneous revertant frequency of the bacterial strains in a given experiment. A positive result is generally considered a reproducible, dose-related increase in the number of revertants, with a specific fold increase (often ≥2-fold over the negative control) being a common criterion for a positive call.[2]
Experimental Protocol: Ames Test with 4-AABP as a Positive Control
This protocol is a generalized procedure based on OECD Guideline 471.[4][5] Specific details may vary between laboratories.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA)
-
This compound (4-AABP)
-
Dimethyl sulfoxide (DMSO) for dissolving 4-AABP
-
S9 mix (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat or hamster liver)
-
Cofactor solution for S9 mix (e.g., NADP, G6P)
-
Molten top agar (containing a trace amount of histidine and biotin for Salmonella, or tryptophan for E. coli)
-
Minimal glucose agar plates
-
Sterile test tubes
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential or early stationary phase of growth.
-
Preparation of Positive Control: Prepare a stock solution of 4-AABP in DMSO. Further dilute in DMSO to achieve the desired final concentration (e.g., 10 µg per plate).
-
Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix by adding the cofactor solution. Keep on ice.
-
Plate Incorporation Method: a. To a sterile test tube, add in the following order:
- 2.0 mL of molten top agar (kept at 45°C)
- 0.1 mL of the overnight bacterial culture
- 0.1 mL of the 4-AABP solution (positive control) or the test article
- 0.5 mL of S9 mix (for metabolically activated plates) or phosphate buffer (for non-activated plates) b. Vortex the tube gently for 3 seconds. c. Pour the mixture evenly onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: Calculate the mean number of revertants per plate for the positive control, negative control (vehicle only), and the test article. A positive response for the positive control is a significant increase in the number of revertants compared to the negative control, meeting the laboratory's historical criteria.
Experimental workflow for the Ames test using 4-AABP as a positive control.
In Vitro Mammalian Cell Micronucleus Test
The in vitro micronucleus test, as described in OECD Guideline 487, is used to detect chromosomal damage in mammalian cells.[1] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.
Data Presentation: Positive Controls in the In Vitro Micronucleus Test
While 4-AABP is a known clastogen and is suitable as a positive control in the in vitro micronucleus assay with metabolic activation, specific quantitative data for its use is not as readily available in the literature as for the Ames test. Therefore, the following table provides examples of commonly used positive controls and their expected outcomes to illustrate the magnitude of a positive response in this assay.
| Positive Control | Concentration Range | Metabolic Activation (S9) | Cell Type | Expected Outcome |
| Mitomycin C (MMC) | 0.01 - 0.04 µg/mL | Not Required | TK6, Human Lymphocytes | Significant increase in the percentage of micronucleated binucleated cells.[3] |
| Cyclophosphamide (CP) | 10 - 17.5 µg/mL | Required | Human Lymphocytes, CHO | Significant increase in the percentage of micronucleated binucleated cells.[7] |
| Colchicine | 0.05 µg/mL | Not Required | Human Lymphocytes | Significant increase in the percentage of micronucleated binucleated cells.[3] |
Note: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds the historical negative control data range.[8]
Experimental Protocol: In Vitro Micronucleus Test with a Positive Control
This protocol is a generalized procedure based on OECD Guideline 487.[1] It is commonly performed using cell lines such as Chinese Hamster Ovary (CHO), TK6, or primary human peripheral blood lymphocytes.
Materials:
-
Mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes
-
Cell culture medium and supplements
-
This compound (4-AABP) or other appropriate positive control
-
Dimethyl sulfoxide (DMSO)
-
S9 mix
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, acridine orange, or a fluorescent dye)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture: Culture the cells to a suitable density. For suspension cells, ensure they are in the exponential growth phase. For adherent cells, seed them in culture flasks or plates and allow them to attach.
-
Treatment:
-
Short Treatment (with and without S9): Expose the cells to various concentrations of the test article and the positive control (e.g., 4-AABP with S9) for 3-6 hours. After the exposure period, wash the cells and add fresh medium.
-
Extended Treatment (without S9): Expose the cells for 1.5-2 normal cell cycle lengths.
-
-
Cytokinesis Block: Add cytochalasin B to the culture medium at a concentration sufficient to block cytokinesis and allow for the accumulation of binucleated cells. The timing of addition and the duration of the cytochalasin B treatment depend on the cell cycle length of the cells being used.
-
Harvesting: At an appropriate time after treatment (typically 1.5-2 cell cycles), harvest the cells.
-
Slide Preparation: a. Treat the cells with a hypotonic solution to swell the cytoplasm. b. Fix the cells with a suitable fixative. c. Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei should be morphologically identical to but smaller than the main nuclei.
-
Data Analysis: Calculate the frequency of micronucleated binucleated cells for each treatment group. Assess cytotoxicity using measures such as the cytokinesis-block proliferation index (CBPI). A positive result for the positive control is a statistically significant increase in the frequency of micronucleated cells compared to the negative control.
Logical relationship of a positive control in mutagenicity assays.
Conclusion
References
- 1. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superfund.berkeley.edu [superfund.berkeley.edu]
- 3. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro micronucleus test on isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. coresta.org [coresta.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Collaborative Study of Thresholds for Mutagens: Adaptive Responses in the Micronucleus Test and Gene Induction by Mutagenic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Acetylaminobiphenyl in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylaminobiphenyl (4-AABP) is a carcinogenic metabolite of the well-known human bladder carcinogen, 4-aminobiphenyl (4-ABP). Found in tobacco smoke and various industrial processes, 4-ABP and its metabolites, including 4-AABP, are subjects of extensive research to understand the mechanisms of chemical carcinogenesis. 4-AABP serves as a critical tool in cancer research, particularly in studies investigating DNA damage, mutagenesis, and the efficacy of potential chemopreventive agents. These application notes provide detailed protocols for utilizing 4-AABP in both in vivo and in vitro cancer research models.
Mechanism of Carcinogenicity
The carcinogenic activity of 4-AABP is contingent upon its metabolic activation to reactive electrophilic species that can form covalent bonds with cellular macromolecules, most notably DNA. This process, initiated by cytochrome P450-mediated N-hydroxylation to form N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), leads to the formation of DNA adducts. These adducts, if not repaired, can result in mutations during DNA replication, a critical initiating event in carcinogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of 4-AABP and its parent compound, 4-ABP.
Table 1: In Vivo Carcinogenicity Data for 4-Aminobiphenyl (Parent Compound) in Rodent Models
| Animal Model | Route of Administration | Dose | Tumor Type | Incidence | Reference |
| Female Sprague-Dawley Rats | Intragastric | 20 mg (single dose) | Mammary Carcinoma | Not specified | [1] |
| Female Sprague-Dawley Rats | Intravenous | 50 mg/kg (single dose) | Mammary Carcinoma | Not specified | [1] |
| Congenic Rats (Rapid Acetylator) | Oral Gavage | 65 mg/kg (single dose of DMBA for comparison) | Mammary Tumors | 76.0% | [2] |
| Congenic Rats (Slow Acetylator) | Oral Gavage | 65 mg/kg (single dose of DMBA for comparison) | Mammary Tumors | 43.3% | [2] |
Note: Specific dose-response data for mammary tumor incidence induced directly by this compound is limited in the reviewed literature. The data for the parent compound 4-aminobiphenyl and other carcinogens are provided for context.
Table 2: In Vitro DNA Adduct Formation and Mutagenicity
| System | Compound | Concentration | Endpoint | Result | Reference |
| Human Uroepithelial Cells (HUC) | N-OH-ABP | Not specified | DNA Adducts | dG-C8-4-ABP and dA-C8-4-ABP identified | [3] |
| Calf Thymus DNA | N-OH-AABP | Not specified | DNA Adducts | Major adduct with Rf 0.15 | [4] |
Experimental Protocols
In Vivo Mammary Carcinogenesis Study in Rats
This protocol describes a general procedure for inducing mammary tumors in rats using a chemical carcinogen like 4-AABP, adapted from studies on related compounds.[1][2]
Materials:
-
Female Sprague-Dawley rats (50-60 days old)
-
This compound (4-AABP)
-
Vehicle (e.g., sesame oil or tricaprylin)
-
Gavage needles
-
Animal housing facilities
-
Calipers for tumor measurement
-
Histopathology equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Carcinogen Preparation: Prepare the desired dose of 4-AABP in the chosen vehicle. Ensure complete dissolution.
-
Administration: Administer 4-AABP via oral gavage. The volume should be adjusted based on the animal's body weight. A typical single dose for related carcinogens is in the range of 50-65 mg/kg body weight.[2][5]
-
Monitoring: Palpate the mammary gland regions of each rat weekly to detect the appearance of tumors.
-
Tumor Measurement: Once a tumor is palpable, measure its dimensions (length and width) using calipers twice a week.
-
Endpoint: The study can be terminated at a predetermined time point (e.g., 20-30 weeks), or when tumors reach a specific size (e.g., 1.5-2 cm in diameter).
-
Necropsy and Histopathology: At termination, euthanize the animals, and perform a complete necropsy. Excise mammary tumors and other relevant tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination to confirm tumor type.
Experimental Workflow for In Vivo Carcinogenesis Study
Caption: Workflow for a typical in vivo mammary carcinogenesis study.
In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of 4-AABP on a cancer cell line.[6][7]
Materials:
-
Cancer cell line (e.g., MCF-7, T24)
-
Complete culture medium
-
96-well plates
-
This compound (4-AABP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of 4-AABP in complete culture medium. Replace the existing medium with the 4-AABP-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis in cells treated with 4-AABP using flow cytometry.[8][9]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound (4-AABP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 4-AABP for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Logical Relationship for Apoptosis Analysis
Caption: Distinguishing cell populations after Annexin V/PI staining.
Western Blot Analysis of MAPK Pathway Activation
This protocol is for investigating the effect of 4-AABP on the phosphorylation of key proteins in the MAPK signaling pathway, such as ERK1/2.[10][11]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound (4-AABP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 4-AABP, then wash with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
Signaling Pathway Diagram: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK signaling cascade and potential points of modulation by 4-AABP.
Conclusion
This compound is a valuable tool for investigating the molecular mechanisms of chemical carcinogenesis. The protocols provided herein offer a framework for studying its effects on tumor development in vivo and on cellular processes such as viability, apoptosis, and signaling pathways in vitro. Researchers and drug development professionals can adapt these methodologies to explore the carcinogenic potential of other compounds, identify biomarkers of exposure and effect, and evaluate the efficacy of novel cancer therapies.
References
- 1. Enhanced inhibition of mammary carcinogenesis by combined treatment with N-(4-hydroxyphenyl)retinamide and ovariectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Congenic rats with higher arylamine N-acetyltransferase 2 activity exhibit greater carcinogen-induced mammary tumor susceptibility independent of carcinogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologi.ub.ac.id [biologi.ub.ac.id]
- 4. 4-Aminobiphenyl Downregulation of NAT2 Acetylator Genotype–Dependent N- and O-acetylation of Aromatic and Heterocyclic Amine Carcinogens in Primary Mammary Epithelial Cell Cultures from Rapid and Slow Acetylator Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Carcinogenicity of 4-Acetylaminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the carcinogenic potential of 4-Acetylaminobiphenyl (4-AABP). The protocols are designed to assess its genotoxicity, metabolic activation, and tumorigenic potential, drawing parallels with the well-characterized human carcinogen 4-Aminobiphenyl (4-ABP), of which 4-AABP is a metabolite.[1][2]
Introduction
4-Aminobiphenyl (4-ABP) is a known Group 1 human carcinogen, primarily associated with an increased risk of urinary bladder cancer.[3][4][5] Its carcinogenicity is contingent upon metabolic activation to reactive electrophiles that form DNA adducts, a critical initiating event in carcinogenesis.[3][4][5][6][7][8] this compound (4-AABP) is a significant metabolite in the biotransformation of 4-ABP.[1] While the genotoxicity of 4-AABP has been demonstrated, comprehensive data on its independent carcinogenic potential is lacking.[3][9] The following experimental design outlines a systematic approach to elucidate the carcinogenic risk of 4-AABP.
In Vitro Genotoxicity and Mutagenicity Assays
These initial assays are crucial for determining the intrinsic DNA-damaging potential of 4-AABP and its metabolites.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the ability of 4-AABP to induce mutations in different strains of Salmonella typhimurium.[9]
Protocol:
-
Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and TA102. Include strains overexpressing N-acetyltransferase (NAT), such as YG1029, to assess the role of acetylation in metabolic activation.[9]
-
Metabolic Activation: Perform the assay with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat or mouse liver).[9]
-
Procedure:
-
Prepare serial dilutions of 4-AABP.
-
In a test tube, combine the tester strain, 4-AABP solution (or vehicle control), and S9 mix (if applicable).
-
Pre-incubate at 37°C with gentle shaking.
-
Add top agar and pour onto minimal glucose agar plates.
-
Incubate plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Data Analysis: A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Table 1: Hypothetical Ames Test Results for 4-AABP
| Concentration (µ g/plate ) | S. typhimurium Strain | Without S9 Activation (Revertants/plate ± SD) | With S9 Activation (Revertants/plate ± SD) |
| 0 (Vehicle) | TA98 | 25 ± 5 | 30 ± 6 |
| 1 | TA98 | 28 ± 4 | 75 ± 10 |
| 10 | TA98 | 35 ± 6 | 250 ± 25 |
| 100 | TA98 | 40 ± 7 | 850 ± 70 |
| 0 (Vehicle) | YG1029 (NAT++) | 30 ± 5 | 35 ± 7 |
| 1 | YG1029 (NAT++) | 32 ± 6 | 150 ± 15 |
| 10 | YG1029 (NAT++) | 45 ± 8 | 950 ± 85 |
| 100 | YG1029 (NAT++) | 55 ± 9 | 2100 ± 150 |
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage in mammalian cells.
Protocol:
-
Cell Line: Use a human cell line, such as human uroepithelial cells (HUC) or a metabolically competent cell line like HepG2.[10]
-
Treatment: Expose cells to various concentrations of 4-AABP with and without S9 metabolic activation for a short (e.g., 4 hours) and long (e.g., 24 hours) duration.
-
Micronucleus Staining: After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells. Harvest cells, fix, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Metabolic Activation and DNA Adduct Formation
Understanding how 4-AABP is metabolized and whether it forms DNA adducts is central to assessing its carcinogenic mechanism.[10][11]
In Vitro Metabolism in Human Liver Microsomes and Hepatocytes
This experiment identifies the metabolic pathways of 4-AABP.
Protocol:
-
System: Use pooled human liver microsomes (HLMs) or cryopreserved human hepatocytes.
-
Incubation: Incubate 4-AABP with HLMs or hepatocytes in the presence of appropriate cofactors (e.g., NADPH for P450-mediated reactions).
-
Metabolite Identification: At various time points, stop the reaction and extract the metabolites. Analyze the extracts using LC-MS/MS to identify and quantify metabolites such as N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP).[10]
-
Enzyme Phenotyping: Use specific chemical inhibitors or recombinant human P450 enzymes to identify the specific CYPs involved in 4-AABP metabolism.
DNA Adduct Analysis in Human Uroepithelial Cells
This protocol directly assesses the ability of 4-AABP to form DNA adducts in a target tissue for bladder carcinogens.[6][7]
Protocol:
-
Cell Culture and Treatment: Culture primary human uroepithelial cells and expose them to 4-AABP or its metabolite N-OH-AABP for 24 hours.[7][10]
-
DNA Isolation: Harvest the cells and isolate genomic DNA using standard phenol-chloroform extraction or a commercial kit.
-
DNA Adduct Quantification:
-
Data Analysis: Quantify the number of adducts per 10⁸ nucleotides.
Table 2: Hypothetical DNA Adduct Levels in Human Uroepithelial Cells
| Treatment | Concentration (µM) | dG-C8-ABP Adducts / 10⁸ Nucleotides (Mean ± SD) |
| Vehicle Control | 0 | < 0.1 |
| 4-AABP | 10 | 1.5 ± 0.3 |
| 4-AABP | 100 | 12.8 ± 2.1 |
| N-OH-AABP | 10 | 25.6 ± 3.5 |
| N-OH-AABP | 100 | 180.4 ± 15.2 |
Long-Term In Vivo Carcinogenicity Bioassay
Animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.[13][14]
Two-Year Rodent Bioassay
This study will evaluate the potential of 4-AABP to induce tumors in rats and mice.
Protocol:
-
Species and Strain: Use both male and female Sprague-Dawley rats and B6C3F1 mice.
-
Dose Selection: Based on a 90-day subchronic toxicity study, select at least three dose levels (e.g., low, mid, high) and a vehicle control group. The high dose should induce minimal toxicity but not significantly reduce lifespan.
-
Administration: Administer 4-AABP via a relevant route of exposure, such as oral gavage or in the diet, for 24 months.
-
Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Necropsy and Histopathology: At the end of the study, perform a complete gross necropsy on all animals. Collect all organs and tissues, with special attention to the urinary bladder, liver, and mammary gland, for histopathological examination.[3][4]
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.
Table 3: Hypothetical Tumor Incidence in a 2-Year Rat Bioassay of 4-AABP
| Group (mg/kg/day) | Sex | Urinary Bladder Carcinoma Incidence (%) | Liver Adenoma/Carcinoma Incidence (%) |
| 0 (Control) | Male | 0/50 (0%) | 2/50 (4%) |
| 10 | Male | 2/50 (4%) | 5/50 (10%) |
| 30 | Male | 15/50 (30%) | 18/50 (36%) |
| 100 | Male | 35/50 (70%) | 40/50 (80%) |
| 0 (Control) | Female | 0/50 (0%) | 1/50 (2%) |
| 10 | Female | 1/50 (2%) | 3/50 (6%) |
| 30 | Female | 10/50 (20%) | 12/50 (24%) |
| 100 | Female | 28/50 (56%) | 32/50 (64%) |
| *Statistically significant increase compared to control (p < 0.05) |
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of 4-AABP leading to DNA adduct formation.
Experimental Workflow for Carcinogenicity Assessment
Caption: Integrated workflow for assessing 4-AABP carcinogenicity.
Logical Relationship of Carcinogenesis
References
- 1. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer | PLOS One [journals.plos.org]
- 7. Genotoxic effect of N-hydroxy-4-acetylaminobiphenyl on human DNA: implications in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and nucleic acid binding of N-hydroxy-4-acetylaminobiphenyl and N-acetoxy-4-acetylaminobiphenyl by cultured human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro-In Vivo Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity in 4-Acetylaminobiphenyl synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-Acetylaminobiphenyl, with a focus on optimizing reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Acetylation of 4-Aminobiphenyl: This is a direct and widely used method involving the reaction of 4-aminobiphenyl with an acetylating agent, such as acetic anhydride or acetyl chloride.
-
Friedel-Crafts Acylation of Biphenyl: This route involves the acylation of biphenyl using an acetylating agent in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).[1] To favor the formation of the desired para-isomer, this reaction is typically carried out at low temperatures.[1]
Q2: How can I improve the yield and purity of my product when starting from 4-aminobiphenyl?
A2: To enhance yield and purity, consider the following factors:
-
Acetylating Agent: Acetic anhydride is commonly used. Using it in a slight excess can help drive the reaction to completion, but a large excess can complicate purification.
-
Catalyst: While the reaction can proceed without a catalyst, mild acidic catalysts like acetic acid (which can be present in vinegar) can be effective.[2] For more robust reactions, catalysts are generally not required if using a reactive acetylating agent like acetic anhydride.
-
Solvent: The reaction can be performed under solvent-free conditions, which simplifies workup and reduces waste.[2][3] If a solvent is needed, choose one that dissolves the starting material but from which the product can be easily precipitated or crystallized upon completion.
-
Temperature: The acetylation of amines is typically an exothermic reaction. Maintaining a moderate temperature (e.g., room temperature or slightly above) is usually sufficient and helps prevent the formation of side products.[2]
Q3: What are the most likely impurities in my crude this compound, and how can they be removed?
A3: Common impurities often stem from the starting materials or side reactions. These include:
-
Unreacted 4-aminobiphenyl: If the acetylation reaction does not go to completion.
-
Acetic Acid/Anhydride: Residual acetylating agent or its hydrolysis product.
-
Di-acetylated Byproducts: Over-acetylation can occur, though it is less common under controlled conditions.
-
Oxidation Products: The starting amine is susceptible to oxidation, which can result in colored impurities.[4]
The most effective purification methods are recrystallization and column chromatography.[4] Recrystallization from an ethanol-water mixture is often sufficient for removing most impurities.[1][4]
Q4: My purified product has a pink or brown discoloration. What is the cause and how can I fix it?
A4: Discoloration is typically caused by trace oxidation products of the starting 4-aminobiphenyl.[4] This color can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, which are then removed via hot filtration.[4]
Q5: I am observing a low yield after recrystallization. What are the common reasons for this?
A5: Low yield during recrystallization can be attributed to several factors:
-
Using too much solvent: This prevents the solution from becoming saturated upon cooling, leading to product loss in the mother liquor.
-
Cooling the solution too rapidly: This can lead to the formation of very fine crystals that are difficult to filter and may trap impurities.
-
Premature crystallization: If the solution cools too much during hot filtration, the product can crystallize in the filter paper.
-
The crude product is too impure: A high impurity load can interfere with crystal lattice formation, reducing the recovery of the pure compound.[4]
Data Presentation: Reaction Conditions
The choice of synthetic route and catalyst can significantly impact the final yield and purity.
| Synthetic Route | Reactants | Catalyst/Reagents | Temp. | Purity | Yield | Reference |
| Friedel-Crafts Acylation | Biphenyl, Acetic Anhydride | AlCl₃, 4-DMAP (co-catalyst) | -10 to -20°C | >99% | 93.3% | [1][5] |
| Amine Acetylation | Aromatic Amines, Acetic Anhydride | Vinegar (Acetic Acid) | Room Temp. | High | High | [2] |
| Amine Acetylation | Alcohols, Amines, Phenols | None (Solvent-free) | Varies | High | High | [3] |
Troubleshooting Guides
Guide 1: Low Reaction Yield
If you are experiencing a lower than expected yield, use the following flowchart to diagnose and resolve the issue.
References
troubleshooting low sensitivity in 4-Acetylaminobiphenyl HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low sensitivity in the HPLC analysis of 4-Acetylaminobiphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low sensitivity in your analysis. The questions are organized by the stage of the analytical process.
Sample Preparation
Q1: I'm experiencing low recovery of this compound after sample preparation. What are the common causes and solutions?
A1: Low recovery is a frequent cause of poor sensitivity and can stem from several factors during sample preparation.[1] A systematic approach is needed to identify the source of analyte loss.
-
Incomplete Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for this compound in your specific matrix (e.g., plasma, tissue homogenate).
-
Solution: For plasma samples, a simple and efficient protein precipitation with cold acetonitrile is often effective.[2] If using solid-phase extraction (SPE), ensure the cartridge type and elution solvent are optimized for your analyte.
-
-
Analyte Adsorption: this compound can adsorb to plasticware or glassware, especially at low concentrations.
-
Solution: Consider using low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also minimize adsorption.
-
-
Sample Degradation: The analyte may be unstable under the storage or extraction conditions.
-
Evaporation to Dryness: If your protocol involves an evaporation step, analyte can be lost.
-
Solution: Evaporate under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[2] Avoid overly aggressive evaporation which can lead to sample sputtering.
-
-
Reconstitution Issues: The dried extract may not fully redissolve in the reconstitution solvent.
HPLC System & Method Parameters
Q2: My peak for this compound is very small or not visible. How can I optimize my HPLC method for better sensitivity?
A2: Method optimization is critical for achieving the desired sensitivity. Several parameters can be adjusted.
-
Mobile Phase Composition: The choice of organic solvent and additives can significantly impact peak shape and retention.
-
Injection Volume: Injecting a larger volume can increase the mass of analyte on the column, leading to a larger peak.
-
Solution: Increase the injection volume. However, be cautious of potential peak broadening or distortion if the injection solvent is much stronger than the mobile phase or if the volume is too large for the column.[6]
-
-
Flow Rate: While flow rate primarily affects analysis time and resolution, it can have an indirect impact on sensitivity.
-
Solution: Lowering the flow rate can sometimes lead to better peak shape and, consequently, improved height, but will increase run time. Ensure the flow rate is optimized for your column dimensions and particle size.
-
-
Column Temperature: Temperature affects solvent viscosity and analyte retention.
-
Solution: Use a column oven to maintain a stable temperature.[3] While higher temperatures can improve efficiency and reduce backpressure, ensure your analyte is stable at the selected temperature.
-
Detector Settings
Q3: How do I configure my UV detector for maximum sensitivity for this compound?
A3: Proper detector settings are crucial for maximizing the signal-to-noise ratio. For UV detection, consider the following:
-
Wavelength: The detector must be set to the wavelength of maximum absorbance (λmax) for this compound.
-
Slit Width (Bandwidth): The slit width affects the spectral resolution and light intensity reaching the detector.
-
Solution: To detect very low concentrations, using a wider slit (e.g., 16 nm) can increase the light throughput and improve the signal-to-noise ratio, although it may reduce specificity.[7]
-
-
Response Time: The detector's response time should be matched to the peak width.
-
Solution: Set the response time to approximately one-third of the peak width at half-height of your narrowest peak of interest.[7] A setting that is too fast can introduce noise, while one that is too slow can broaden the peak.
-
-
Alternative Detectors: If UV detection is not sensitive enough, consider other detection methods.
Column & System Issues
Q4: I have a good signal for my standards, but my sensitivity is low for actual samples. What could be wrong?
A4: This often points to matrix effects or column contamination.
-
Column Contamination: Strongly retained materials from the sample matrix can accumulate on the column, leading to peak shape problems and loss of sensitivity.
-
Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases (high or low pH). This can expose active silanol groups that cause peak tailing and reduce sensitivity.[11]
-
Solution: Ensure you are operating within the recommended pH range for your column.[11] If the column performance has significantly deteriorated, it may need to be replaced.
-
-
System Leaks: A leak in the system, even a small one, can lead to inaccurate flow rates and sample loss, resulting in smaller peaks.[12][13]
Quantitative Data Summary
The following tables provide reference data for HPLC analysis of this compound and related compounds.
Table 1: Comparison of Detector Sensitivity for 4-Aminobiphenyl (a related compound)
| Detection Method | Limit of Detection (LOD) |
| UV Spectrophotometric | 6.0 x 10⁻⁶ mol L⁻¹ |
| Electrochemical | 2.0 x 10⁻⁶ mol L⁻¹ |
| Fluorescent | 8.0 x 10⁻⁸ mol L⁻¹ |
Data sourced from a study on 4-aminobiphenyl and may serve as a reference.[8]
Table 2: Example HPLC-UV Method Parameters
| Parameter | Setting | Reference |
| Column | C18 Reverse-Phase | [2] |
| Mobile Phase A | Water with 0.1% Formic Acid | [2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [2] |
| Flow Rate | 0.5 - 1.0 mL/min | [8][15] |
| Detection Wavelength | 276 nm (for 4-aminobiphenyl) | [8] |
| Injection Volume | 10 - 25 µL | [8][15] |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol provides a general methodology for the analysis of this compound in a biological matrix.[2]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for analysis.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A suitable gradient should be developed to ensure separation from matrix components (e.g., starting at 20% B, ramping to 95% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for the specific precursor-to-product ion transitions for this compound and its internal standard. The protonated molecule [M+H]⁺ for this compound is m/z 197.2.[2]
Visual Guides
The following diagrams illustrate key workflows and relationships in troubleshooting low sensitivity.
Caption: A step-by-step workflow for troubleshooting low sensitivity issues.
Caption: Experimental workflow for this compound quantification.[2][11]
Caption: Key HPLC parameters influencing analytical sensitivity.
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. aapco.org [aapco.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rheniumgroup.co.il [rheniumgroup.co.il]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 4-Acetylaminobiphenyl
Welcome to the technical support center for the analysis of 4-Acetylaminobiphenyl (AABP) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[2] Common interfering substances in biological matrices include phospholipids, salts, proteins, and metabolites.
Q2: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?
A2: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins.[3] While fast, it is the least selective method and may result in significant matrix effects due to the co-extraction of phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological sample into an immiscible organic solvent based on its differential solubility. LLE provides cleaner extracts than PPT, leading to reduced matrix effects.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that retains this compound on a solid sorbent while matrix components are washed away. The analyte is then eluted with a suitable solvent. SPE generally provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity.[4]
Q3: How do I choose the best sample preparation method for my this compound analysis?
A3: The choice depends on the specific requirements of your assay:
-
For high-throughput screening where speed is critical and some matrix effect can be tolerated, Protein Precipitation is a suitable option.[5]
-
For a good balance between sample cleanliness and ease of use, Liquid-Liquid Extraction is a viable choice.[5]
-
For quantitative bioanalysis requiring the highest accuracy, precision, and sensitivity, Solid-Phase Extraction is the recommended method as it provides the cleanest extracts and minimizes matrix effects.[5]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the High-Performance Liquid Chromatography (HPLC) separation is a critical step. By achieving good chromatographic resolution between this compound and co-eluting matrix components, you can significantly reduce their impact on ionization. This can be accomplished by adjusting the mobile phase composition, gradient profile, and selecting an appropriate HPLC column (e.g., C18 reverse-phase).
Q5: Are there any specific considerations for analyzing this compound in urine samples?
A5: Urine samples often contain conjugates of this compound (e.g., glucuronides or sulfates) that require a hydrolysis step (either acidic or enzymatic) to release the free analyte before extraction and analysis.[6] Additionally, the high salt content and variability in urine composition can contribute to matrix effects, making a thorough sample cleanup method like SPE particularly important.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Co-eluting interferences from the matrix.- Inappropriate mobile phase pH.- Column degradation. | - Improve sample cleanup using SPE to remove interferences.- Adjust mobile phase pH to ensure this compound is in a single ionic form.- Use a new HPLC column or a guard column. |
| Low Analyte Recovery | - Inefficient extraction during sample preparation.- Analyte degradation. | - Optimize the LLE solvent or SPE sorbent and elution solvent.- For SPE, ensure proper conditioning and equilibration of the cartridge.- Ensure appropriate pH of the sample for efficient extraction.- Investigate sample stability under the storage and processing conditions. |
| High Signal Variability (Poor Precision) | - Inconsistent matrix effects between samples.- Inefficient or inconsistent sample preparation. | - Use a more robust sample preparation method like SPE to minimize variability.- Utilize a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects and extraction variability.[3]- Ensure consistent timing and technique during all sample preparation steps. |
| Ion Suppression or Enhancement | - Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts). | - Improve sample cleanup with SPE, which is highly effective at removing phospholipids.- Optimize chromatographic separation to resolve this compound from the interfering peaks.- Dilute the sample, if sensitivity allows, to reduce the concentration of interfering components.[1]- Consider switching to a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[8] |
| No Analyte Peak Detected | - Analyte concentration is below the limit of detection (LOD).- Complete ion suppression.- Incorrect MS/MS transition parameters. | - Use a more sensitive sample preparation method like SPE that includes a concentration step.- Investigate for severe ion suppression using a post-column infusion experiment.- Optimize MS/MS parameters (precursor and product ions, collision energy) by infusing a standard solution of this compound. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for the analysis of this compound. Note that specific values can vary depending on the exact protocol and laboratory conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >85% (hypothetical)[3] | ~77% (for similar organic acids)[1] | ~84% (for similar organic acids)[1] |
| Matrix Effect | High | Moderate[4] | Low |
| Precision (%RSD) | < 15% (hypothetical)[3] | < 15% | < 15% |
| Simplicity & Speed | High | Moderate | Low |
| Cost | Low | Low-Moderate | High |
| Solvent Consumption | Moderate | High | Moderate |
Experimental Protocols
Protein Precipitation (PPT) for this compound in Human Plasma
This protocol is adapted from a standard method for bioanalytical sample preparation.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard solution (e.g., 1 µg/mL this compound-d3 in methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general procedure for the extraction of aromatic amines from urine and should be optimized for specific laboratory conditions.[6]
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add a suitable internal standard.
-
For acid hydrolysis, add concentrated HCl to a final concentration of ~1 M.
-
Cap the tube and heat at 80-90°C for 1-2 hours to hydrolyze potential conjugates.
-
Cool the sample and neutralize by adding NaOH.
-
Adjust the pH to be optimal for SPE retention (typically slightly acidic to neutral for reverse-phase SPE).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Sample Preparation
Simplified Metabolic Pathway of this compound
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Analysis of 4-Acetylaminobiphenyl
Welcome to the Technical Support Center for 4-Acetylaminobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions to prevent degradation and to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a refrigerator at 2-8°C. The container should be tightly sealed to protect it from moisture and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
Q2: How should I store solutions of this compound?
Solutions of this compound, particularly in organic solvents like methanol or chloroform, should be prepared fresh whenever possible. If short-term storage is necessary, they should be kept in tightly sealed, light-protected containers at 2-8°C. Due to its poor aqueous solubility, storing it in aqueous buffers for extended periods is not recommended as this can lead to precipitation and degradation.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, which would yield 4-aminobiphenyl and acetic acid.
-
Oxidation: The amino group and the biphenyl ring system can be susceptible to oxidation, leading to the formation of N-oxides and hydroxylated byproducts.
-
Photodegradation: Exposure to UV light may induce degradation, although specific photoproducts have not been extensively documented in publicly available literature.
Q4: I am observing a color change in my solid this compound sample. What could be the cause?
A color change, such as yellowing or browning, is often an indication of degradation. This could be due to oxidation or exposure to light over time. It is recommended to use a fresh, pure sample for experiments if a noticeable color change has occurred.
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: Peak Tailing in Reversed-Phase HPLC
-
Symptom: The peak for this compound in your chromatogram has an asymmetrical shape with a pronounced tail.
-
Potential Cause: As an aromatic amine, this compound can exhibit secondary interactions with free silanol groups on the silica-based stationary phase of the HPLC column. This is a common issue with amine-containing compounds.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is appropriate. For amine compounds, a lower pH (e.g., pH 2.5-3.5) can protonate the amine group, which may reduce its interaction with silanols. However, the stability of the compound at low pH should be considered.
-
Use of a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Lower Injection Concentration: High concentrations can exacerbate peak tailing. Try diluting your sample.
-
Issue 2: Poor Retention or Co-elution with the Solvent Front
-
Symptom: The this compound peak elutes very early in the chromatogram, close to or with the solvent front.
-
Potential Cause: The mobile phase may be too strong (i.e., has too high a percentage of organic solvent), or the stationary phase is not providing sufficient retention.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of your compound.
-
Change Organic Modifier: If using methanol, consider switching to acetonitrile, as it often provides different selectivity for aromatic compounds.
-
Select a Different Stationary Phase: A column with a different stationary phase (e.g., a phenyl-hexyl column) may provide better retention for aromatic compounds like this compound.
-
Issue 3: Inconsistent Peak Areas or Shifting Retention Times
-
Symptom: You are observing variability in peak areas for replicate injections or a drift in the retention time over a sequence of runs.
-
Potential Cause: This can be due to a number of factors including poor sample solubility, column equilibration issues, or system instability.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: this compound is poorly soluble in water. Ensure it is fully dissolved in your initial solvent and that the injection solvent is compatible with the mobile phase to prevent precipitation on the column.
-
Adequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Check for Leaks and Temperature Fluctuations: Inspect the HPLC system for any leaks. Ensure the column compartment temperature is stable.
-
Data on Storage Conditions and Degradation
The following table summarizes recommended storage conditions and potential degradation triggers. Quantitative degradation rates are highly dependent on the specific experimental conditions and are provided here for illustrative purposes.
| Parameter | Recommended Condition | Potential Consequences of Deviation | Illustrative Degradation |
| Temperature | 2-8°C (Solid) | Increased temperature can accelerate hydrolysis and oxidation. | Thermal stress (e.g., 60°C) may lead to significant degradation over several days. |
| Humidity | Dry (low humidity) | Moisture can promote hydrolysis of the amide bond. | High humidity storage may lead to the formation of 4-aminobiphenyl. |
| Light | Protected from light | Exposure to UV light can induce photolytic degradation. | Continuous exposure to UV light may result in the formation of colored degradants. |
| Atmosphere | Inert gas (e.g., N₂) | Oxygen can lead to oxidative degradation. | The presence of oxygen can result in the formation of N-oxide and hydroxylated impurities. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its potential degradation products. Method validation and optimization are required for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with base-deactivation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a final concentration of approximately 0.1 mg/mL.
Forced Degradation Protocol (Stress Testing)
To assess the stability of this compound and identify potential degradation products, the following stress conditions can be applied.
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.
-
Photolytic Degradation: Expose a solution of the compound (in a 1:1 acetonitrile:water mixture) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Experimental workflow for stability testing.
Technical Support Center: 4-Acetylaminobiphenyl Animal Dosing Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting animal dosing experiments with 4-Acetylaminobiphenyl (4-AABP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AABP) and why is it studied?
This compound is a chemical compound that is a metabolite of the known human and animal carcinogen, 4-aminobiphenyl (4-ABP).[1][2][3] It is often studied to understand the metabolic activation and detoxification pathways of aromatic amines and their role in carcinogenesis.[3][4] The parent compound, 4-aminobiphenyl, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans.[1]
Q2: What are the primary safety concerns when handling 4-AABP?
4-AABP is considered a hazardous substance. It is harmful if swallowed and may cause skin and serious eye irritation.[2] As a metabolite of a known carcinogen, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, within a certified chemical fume hood.
Troubleshooting Guide
Dose Formulation and Administration
Q3: My 4-AABP formulation appears cloudy or has visible precipitate. What is the problem and how can I fix it?
This issue is likely due to the poor aqueous solubility of 4-AABP. To resolve this:
-
Vehicle Selection: 4-AABP is insoluble in water. Common vehicles for lipophilic compounds like 4-AABP include corn oil, tricaprylin, or a suspension in methylcellulose.[2][5] For subcutaneous injections in neonatal mice, tricaprylin has been used.[2]
-
Sonication: If preparing a suspension, use a sonicator to break down particles and create a more uniform mixture.
-
Warming: Gently warming the vehicle (e.g., corn oil) may help to dissolve the compound. Ensure the temperature is not high enough to cause degradation.
-
Fresh Preparation: Prepare the dosing formulation fresh daily to minimize precipitation over time.
Q4: I am observing inconsistent results between animals in the same dose group. What could be the cause?
Inconsistent results can stem from non-uniform dose administration. For suspensions, it is critical to ensure the mixture is homogenous.
-
Continuous Agitation: When using a suspension, stir it continuously during dose administration to prevent the compound from settling.
-
Gavage Technique: If using oral gavage, ensure proper technique to avoid accidental tracheal administration or incomplete dosing. Utilize appropriate gavage needle sizes for the animal's weight and age.
-
Dietary Administration: If administering via diet, ensure the compound is thoroughly and evenly mixed with the feed to prevent animals from selectively avoiding the treated feed.
Q5: What are the potential adverse effects of the vehicle itself?
The vehicle can have its own biological effects that may confound study results.
-
Corn Oil: Long-term administration of high doses of corn oil by gavage has been associated with an increased incidence of pancreatic acinar cell adenomas and can affect the kidney in pregnant and lactating rats, depending on the diet.[6][7] However, at lower volumes (e.g., 2 ml/kg), it may not have a significant impact in rats.[8][9][10]
-
Vehicle Controls: Always include a vehicle-only control group in your study design to differentiate the effects of the vehicle from those of the test compound.
Animal Health and Observations
Q6: I am observing unexpected toxicity or mortality in my study. What are the common causes?
Unexpected toxicity can arise from several factors:
-
Dose Selection: The selected doses may be too high. It is crucial to perform a dose range-finding study to determine the maximum tolerated dose (MTD) before initiating a long-term carcinogenicity study.[11] The MTD is the highest dose that does not cause overt toxicity or a significant reduction in body weight gain (typically no more than 10%).
-
Acute Toxicity: 4-AABP is harmful if swallowed.[2] Signs of acute toxicity in rodents can include changes in motor activity, reflexes, and body weight.[12]
-
Gavage Error: Trauma during oral gavage, such as esophageal perforation or accidental administration into the lungs, can lead to morbidity and mortality.
-
Compound Impurities: Ensure the purity of your 4-AABP, as impurities could contribute to unexpected toxicity.
Q7: What are the expected target organs for 4-AABP-related carcinogenicity?
The parent compound, 4-aminobiphenyl, is known to cause urinary bladder cancer in humans, dogs, and rabbits, and liver tumors in mice.[1] Given that 4-AABP is a metabolite, similar target organs should be carefully examined during necropsy and histopathological evaluation.
Quantitative Data
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 |
| 4-Aminobiphenyl | Rat | Oral | 690 mg/kg |
| 4-Aminobiphenyl | Mouse | Oral | 810 mg/kg |
| 4-Aminobiphenyl | Mouse | Intraperitoneal | 150 mg/kg |
Table 2: Dosing Information from Rodent Carcinogenicity Studies
| Compound | Species | Route | Doses | Duration | Key Findings |
| 4-Aminobiphenyl | Mouse | Oral | Not specified | Chronic | Liver and bladder tumors |
| 4-Aminobiphenyl | Rat | Subcutaneous | Not specified | Chronic | Mammary gland and intestinal tumors |
| This compound | Neonatal Mouse | Subcutaneous | 25, 50, 100 µ g/mouse (single dose) | - | Dose-related hepatocarcinogenicity in males |
Experimental Protocols
Protocol 1: Oral Gavage Administration of 4-AABP in Corn Oil (Rat)
This protocol is a general guideline and should be adapted based on specific experimental designs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Dose Formulation:
-
Calculate the required amount of 4-AABP and corn oil based on the desired dose concentration and the total volume needed.
-
On the day of dosing, weigh the appropriate amount of 4-AABP.
-
In a sterile glass vial, add a small amount of corn oil to the 4-AABP powder to create a paste.
-
Gradually add the remaining corn oil while vortexing or sonicating to create a uniform suspension.
-
Maintain the suspension under continuous stirring during the dosing procedure.
-
-
Dosing Procedure:
-
Weigh each rat to determine the exact volume to be administered (typically 5-10 mL/kg body weight).
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the dose slowly and steadily.
-
Observe the animal for any signs of distress immediately after dosing.
-
-
Control Group: Administer corn oil only to the vehicle control group at the same volume as the highest dose group.
Protocol 2: Dietary Administration of 4-AABP (Mouse)
-
Animal Model: Male and female B6C3F1 mice, 6-8 weeks old.
-
Diet Preparation:
-
Calculate the amount of 4-AABP needed to achieve the desired concentration in the feed (e.g., in parts per million, ppm).
-
In a fume hood, dissolve or suspend the 4-AABP in a small amount of a suitable solvent (e.g., acetone).
-
In a blender, gradually add the 4-AABP solution to a small portion of the powdered rodent diet and mix thoroughly.
-
Continue adding small portions of the diet and mix until a uniform premix is achieved.
-
Allow the solvent to fully evaporate in the fume hood.
-
Combine the premix with the total amount of feed in a large-scale mixer and mix for a sufficient time to ensure homogeneity.
-
Analyze feed samples to confirm the concentration and uniformity of 4-AABP.
-
-
Administration:
-
Provide the treated diet ad libitum to the respective dose groups.
-
Provide untreated diet to the control group.
-
Measure food consumption regularly to calculate the actual compound intake.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: General workflow for a rodent carcinogenicity study.
Caption: Troubleshooting decision tree for unexpected mortality.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-aminobiphenyl and this compound in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. fda.gov [fda.gov]
- 12. 4-Aminobiphenyl Downregulation of NAT2 Acetylator Genotype–Dependent N- and O-acetylation of Aromatic and Heterocyclic Amine Carcinogens in Primary Mammary Epithelial Cell Cultures from Rapid and Slow Acetylator Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of 4-Acetylaminobiphenyl and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 4-Acetylaminobiphenyl (AABP) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good resolution for this compound and its metabolites?
A1: The primary challenges stem from the similar chemical structures and polarities of this compound (AABP) and its metabolites, such as N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) and 4'-hydroxy-AABP. These compounds are aromatic amines, which can exhibit poor peak shape (tailing) due to interactions with residual silanol groups on silica-based stationary phases. Furthermore, the presence of multiple metabolites in a biological matrix can lead to co-elution, making baseline separation difficult.
Q2: How does the mobile phase pH affect the retention and resolution of these compounds?
A2: The mobile phase pH is a critical parameter for ionizable compounds like aromatic amines. Adjusting the pH can alter the ionization state of the analytes, which in turn affects their interaction with the stationary phase and their retention time. For basic compounds like AABP and its metabolites, working at a pH that is at least two units away from their pKa can help ensure a consistent ionization state and minimize peak tailing. It is often beneficial to work in a slightly acidic mobile phase (e.g., pH 3-5) to protonate the amine groups, which can improve peak shape and selectivity on a C18 column.
Q3: Which stationary phase is most suitable for the separation of this compound and its metabolites?
A3: A C18 column is the most commonly used stationary phase for the reversed-phase HPLC separation of AABP and its metabolites due to its hydrophobicity, which allows for good retention of these relatively nonpolar compounds. However, to mitigate peak tailing associated with silanol interactions, it is advisable to use a modern, end-capped, high-purity silica C18 column. For challenging separations, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.
Q4: When should I consider using a gradient elution method over an isocratic one?
A4: A gradient elution is recommended when analyzing a mixture of AABP and its metabolites with a wide range of polarities. An isocratic method may not provide sufficient resolution for all compounds within a reasonable analysis time; early-eluting peaks might be poorly resolved, while late-eluting peaks may be broad and difficult to detect. A gradient method, where the organic solvent concentration is increased over time, allows for the effective separation of all components, resulting in sharper peaks and improved resolution across the entire chromatogram.
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution of Metabolite Peaks
Symptoms:
-
Overlapping peaks for AABP and its metabolites.
-
Inability to accurately quantify individual analytes.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Percentage: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation of closely eluting peaks. 2. Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may resolve co-eluting peaks. |
| Suboptimal Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. For AABP and its metabolites, a slightly acidic pH (e.g., 3.0-5.0) can improve peak shape and selectivity. |
| Inadequate Column Efficiency | 1. Use a Longer Column: A longer column provides more theoretical plates, which can enhance resolution. 2. Use a Column with Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency. |
| Isocratic Elution is Insufficient | Develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it to elute the more retained compounds. |
Issue 2: Peak Tailing for this compound and its Metabolites
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic amine analytes. 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to block the active silanol sites. 3. Use an End-capped Column: Employ a high-purity, end-capped C18 column specifically designed to minimize silanol interactions. |
| Column Overload | 1. Dilute the Sample: Inject a more dilute sample to see if the peak shape improves. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Note: The following is a representative HPLC method synthesized from common practices for the analysis of aromatic amines. Retention times are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase preparation.
HPLC Method for the Separation of this compound and its Metabolites
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 60 |
| 17.0 | 90 |
| 20.0 | 90 |
| 20.1 | 20 |
| 25.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Illustrative Retention Time Data
| Compound | Illustrative Retention Time (minutes) |
| 4'-hydroxy-AABP | 8.5 |
| N-hydroxy-AABP | 10.2 |
| This compound (AABP) | 12.8 |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound.
Metabolic pathway of this compound (AABP).
Experimental Workflow for Method Optimization
This workflow outlines a logical approach to troubleshooting and optimizing the resolution of AABP and its metabolite peaks.
Workflow for optimizing HPLC method resolution.
Strategies to Minimize Variability in 4-Acetylaminobiphenyl-Induced Tumor Models: A Technical Support Center
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to problems that researchers may encounter during their experiments with 4-AABP.
Q1: We are observing high variability in tumor incidence between animals in the same treatment group. What are the potential causes and how can we mitigate this?
A1: High inter-animal variability in tumor incidence is a common challenge in chemical carcinogenesis studies. Several factors can contribute to this issue:
-
Genetic Heterogeneity: Even within the same inbred strain, minor genetic variations can influence an animal's susceptibility to carcinogens.
-
Metabolic Differences: Individual variations in the expression and activity of metabolic enzymes, such as Cytochrome P450 (CYP) and N-acetyltransferases (NATs), can alter the rate of 4-AABP bioactivation and detoxification.[1][2]
-
Inconsistent Carcinogen Administration: Inaccurate dosing or inconsistent administration techniques can lead to significant differences in the actual dose received by each animal.
-
Animal Health Status: Underlying health issues or infections can influence an animal's physiological response to the carcinogen and affect tumor development.
-
Environmental Factors: Variations in housing conditions, diet, and light cycles can impact animal physiology and contribute to experimental variability.
Troubleshooting and Minimization Strategies:
| Strategy | Detailed Recommendation |
| Animal Model Selection and Handling | Use highly inbred and genetically well-defined animal strains from a reputable supplier. Acclimatize animals to the facility for at least one week before starting the experiment. House animals in a controlled environment with consistent temperature, humidity, and light-dark cycles. |
| Carcinogen Preparation and Administration | Prepare fresh 4-AABP solutions for each administration. Use a calibrated and validated method for dosing, such as oral gavage with a consistent vehicle. Ensure all personnel are thoroughly trained in the administration technique to minimize errors. |
| Dietary Control | Provide a standardized, purified diet to all animals throughout the study. Be aware that dietary components can influence the activity of metabolic enzymes.[3] |
| Health Monitoring | Regularly monitor the health of the animals and remove any that show signs of illness not related to the expected tumor development. |
| Increase Sample Size | A larger group size can help to statistically mitigate the effects of individual animal variability. |
Q2: The latency period for tumor development is inconsistent across our studies. What factors influence tumor latency and how can we standardize it?
A2: Tumor latency is a critical parameter that can be influenced by several experimental variables:
-
Dose of Carcinogen: Higher doses of 4-AABP generally lead to a shorter latency period for tumor development.[4]
-
Animal Strain and Sex: Different strains and sexes of rodents can exhibit varying sensitivities to 4-AABP, leading to differences in tumor latency.[1] For instance, male mice have been shown to have a higher incidence of 4-aminobiphenyl-induced liver tumors compared to females.[1]
-
Route of Administration: The method of carcinogen delivery (e.g., oral gavage, in diet) can affect its absorption, distribution, metabolism, and ultimately, the time to tumor onset.
-
Age of Animals at a particular time of Dosing: The age at which animals are first exposed to the carcinogen can impact their susceptibility and the subsequent tumor latency.
Troubleshooting and Minimization Strategies:
| Strategy | Detailed Recommendation |
| Standardize Dosing Regimen | Use a consistent and accurately measured dose of 4-AABP for all animals in a given experimental group. |
| Consistent Animal Model | Use the same species, strain, sex, and age of animals for all related experiments. |
| Defined Experimental Endpoint | Clearly define the criteria for determining tumor onset (e.g., palpable mass of a certain size, detection by imaging). |
| Historical Control Data | Maintain a historical database of tumor latency for your specific animal model and experimental conditions to identify any deviations in new studies. |
Q3: We are seeing a wide range of tumor multiplicity (number of tumors per animal) within the same experimental group. How can we achieve more uniform tumor multiplicity?
A3: Variability in tumor multiplicity is often linked to the same factors that influence tumor incidence and latency.
Troubleshooting and Minimization Strategies:
| Strategy | Detailed Recommendation |
| Ensure Homogeneous Carcinogen Exposure | For dietary administration, ensure that the 4-AABP is thoroughly and evenly mixed into the feed to prevent "hot spots." For gavage, ensure consistent delivery to the stomach. |
| Genetic Purity of Animal Strain | Use animal strains with a high degree of genetic homogeneity to minimize individual differences in susceptibility to tumor induction. |
| Control for Inflammation | Chronic inflammation can promote tumor growth.[3][5][6] Monitor for and take steps to minimize any sources of inflammation in the animal colony. |
| Precise Tumor Quantification | Use a standardized and blinded method for counting and measuring tumors at necropsy to avoid observer bias. |
Data Presentation
The following tables provide illustrative examples of how to structure quantitative data from 4-AABP-induced tumor models. Note that the data presented here is based on studies with the related compound 4-aminobiphenyl (4-ABP) and should be considered as a template for organizing your own experimental results.[1]
Table 1: Effect of 4-Aminobiphenyl (4-ABP) Dose on Liver Tumor Incidence and Multiplicity in Male Mice
| Treatment Group | Dose (nmol) | Number of Animals | Tumor Incidence (%) | Tumor Multiplicity (mean ± SD) |
| Wild-Type | 0 (Vehicle) | 20 | 0 | 0 |
| 600 | 25 | 60 | 1.2 ± 0.8 | |
| 1200 | 26 | 69 | 1.5 ± 1.1 | |
| NAT-deficient | 0 (Vehicle) | 18 | 0 | 0 |
| 600 | 22 | 0 | 0 | |
| 1200 | 25 | 36 | 0.5 ± 0.6 |
Data adapted from a study on 4-aminobiphenyl in mice and is for illustrative purposes.[1]
Table 2: Influence of Sex on 4-Aminobiphenyl (4-ABP)-Induced Liver Tumor Incidence in Mice (1200 nmol dose)
| Genotype | Sex | Number of Animals | Tumor Incidence (%) |
| Wild-Type | Male | 26 | 69 |
| Female | 24 | 4 | |
| NAT-deficient | Male | 25 | 36 |
| Female | 23 | 0 |
Data adapted from a study on 4-aminobiphenyl in mice and is for illustrative purposes.[1]
Experimental Protocols
The following are generalized protocols for inducing liver and bladder tumors in rodents using chemical carcinogens. These should be adapted and optimized specifically for 4-AABP based on preliminary dose-finding studies.
Protocol 1: 4-AABP-Induced Hepatocarcinogenesis in Mice (Adapted from a DEN-induced model)
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Carcinogen Preparation: Dissolve 4-AABP in a suitable vehicle (e.g., corn oil) to the desired concentration. Prepare fresh on the day of administration.
-
Administration:
-
Administer 4-AABP via oral gavage at a pre-determined dose (e.g., 25-100 mg/kg body weight).
-
Perform weekly administrations for a period of 8-12 weeks.
-
-
Monitoring:
-
Monitor animal body weight and health status weekly.
-
At the end of the study period (e.g., 24-32 weeks), euthanize the animals.
-
-
Tumor Analysis:
-
Perform a gross examination of the liver for visible tumors.
-
Count and measure all liver nodules.
-
Fix liver tissue in 10% neutral buffered formalin for histopathological analysis to confirm the presence of hepatocellular carcinoma.
-
Protocol 2: 4-AABP-Induced Bladder Cancer in Rats (Adapted from a BBN-induced model)
-
Animal Model: Male Fischer 344 rats, 6 weeks old.
-
Carcinogen Preparation: Dissolve 4-AABP in the drinking water to the desired concentration (e.g., 0.01% - 0.05%). Prepare fresh weekly.
-
Administration:
-
Provide the 4-AABP-containing drinking water ad libitum for a period of 12-20 weeks.[7]
-
-
Monitoring:
-
Monitor water consumption and animal body weight weekly.
-
At the end of the study period (e.g., 24-30 weeks), euthanize the animals.
-
-
Tumor Analysis:
-
Dissect the urinary bladder and examine for the presence of tumors.
-
Count and measure all bladder tumors.
-
Fix the bladder in 10% neutral buffered formalin for histopathological analysis to confirm the presence of transitional cell carcinoma.
-
Signaling Pathways and Experimental Workflows
Metabolic Activation and Detoxification of 4-AABP
The carcinogenicity of 4-AABP is dependent on its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and cancer initiation.[8] Conversely, detoxification pathways work to eliminate the carcinogen from the body. Understanding this balance is key to interpreting experimental variability.
References
- 1. Reduced 4-Aminobiphenyl-Induced Liver Tumorigenicity but not DNA Damage in Arylamine N-Acetyltransferase Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 3. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravesical Instillation of Azacitidine Suppresses Tumor Formation through TNF-R1 and TRAIL-R2 Signaling in Genotoxic Carcinogen-Induced Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An adverse outcome pathway for DNA adduct formation leading to kidney failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 4-Acetylaminobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Acetylaminobiphenyl. Our goal is to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities arise from the acetylation of 4-aminobiphenyl. These include:
-
Unreacted 4-aminobiphenyl: The starting material for the synthesis.
-
Di-acetylated 4-aminobiphenyl (N,N-diacetyl-4-aminobiphenyl): A byproduct formed from over-acetylation.
-
Residual acetic anhydride or acetic acid: Reagents or byproducts from the acetylation reaction.
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess the purity of your product. By comparing the spots of your crude product with a standard of pure this compound and 4-aminobiphenyl, you can identify the presence of the starting material.
Q3: What is the best method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. A mixed solvent system, such as ethanol and water, is often used. For very high purity or for separating compounds with similar polarities, column chromatography may be necessary.
Q4: My purified this compound has a low melting point. What does this indicate?
A4: A low or broad melting point range typically indicates the presence of impurities. The melting point of pure this compound is in the range of 171-172°C.[1] The presence of impurities, such as 4-aminobiphenyl (melting point 52-54°C), will depress and broaden the melting point range.
Q5: I am seeing an extra peak in my NMR spectrum. What could it be?
A5: An extra peak could correspond to residual solvent, unreacted starting material, or a di-acetylated byproduct. Refer to the NMR section in the Troubleshooting Guide for detailed chemical shift information to help identify the impurity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Oiling out (product separates as an oil, not crystals) | The solution is supersaturated at a temperature above the melting point of the impure product. | Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation point. Allow the solution to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to increase the concentration of the product. Try scratching the inside of the flask with a glass rod at the surface of the liquid. Add a seed crystal of pure this compound. |
| Low yield of crystals | Too much solvent was used, leading to significant product loss in the mother liquor. Crystals were washed with a solvent that was not ice-cold. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored crystals | The presence of colored impurities, possibly from the oxidation of 4-aminobiphenyl. | Before crystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Thin-Layer Chromatography (TLC) Issues
| Problem | Potential Cause | Solution |
| Spots are streaky | The sample is too concentrated. The sample contains highly polar impurities. | Dilute the sample before spotting it on the TLC plate. Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. |
| Poor separation of spots (Rf values are too close) | The polarity of the eluent is not optimal. | Adjust the polarity of the eluent. For separating this compound and 4-aminobiphenyl, a mixture of hexane and ethyl acetate is a good starting point. To increase the separation, you can try varying the ratio or adding a small amount of a third solvent like methanol. |
| All spots remain at the baseline (Rf values are too low) | The eluent is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All spots run with the solvent front (Rf values are too high) | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the acetylation of an aromatic amine.
Materials:
-
4-aminobiphenyl
-
Acetic anhydride
-
A suitable solvent (e.g., ethyl acetate)
-
A weak acid catalyst (e.g., a catalytic amount of sulfuric acid or VOSO₄·5H₂O)[2]
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-aminobiphenyl in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the solution.
-
Slowly add a stoichiometric amount of acetic anhydride to the mixture while stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
Purification by Recrystallization (Ethanol/Water)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.
-
To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals thoroughly.
Analytical Methods for Impurity Identification
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. A 3:1 ratio of Hexane:Ethyl Acetate has been reported for a similar compound with an Rf of 0.2.[3] You may need to adjust the ratio to achieve optimal separation.
-
Visualization: UV light (254 nm). 4-aminobiphenyl may also be visualized with iodine vapor.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a common choice. For example, an initial mobile phase of 80% water with 0.1% formic acid and 20% acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance, such as 276 nm.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz) of this compound: Signals will be present for the aromatic protons and the acetyl methyl group.
-
¹³C NMR (CDCl₃, 75 MHz) of this compound: Signals will correspond to the carbons of the biphenyl rings and the acetyl group.[5]
-
Identifying Impurities:
-
4-aminobiphenyl: Look for characteristic signals of the unreacted amine.
-
N,N-diacetyl-4-aminobiphenyl: The presence of two acetyl signals may be observed.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₄H₁₃NO | 211.26 | 171-172[1] | Soluble in ethanol, methanol, acetone; insoluble in water.[2][6] |
| 4-aminobiphenyl | C₁₂H₁₁N | 169.22 | 52-54 | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, chloroform.[7] |
| N,N-diacetyl-4-aminobiphenyl | C₁₆H₁₅NO₂ | 253.29 | Not readily available | Expected to be less polar than this compound. |
Table 2: Typical Analytical Data
| Analytical Technique | This compound | 4-aminobiphenyl |
| TLC (Hexane:EtOAc, 3:1) | Rf ≈ 0.2 (estimated)[3] | Higher Rf than this compound |
| HPLC (Reversed-Phase) | Later retention time | Earlier retention time |
| ¹H NMR (DMSO-d₆) | Aromatic protons, singlet for NH, singlet for CH₃ | Aromatic protons, singlet for NH₂[8] |
| ¹³C NMR (CDCl₃) | Characteristic aromatic and carbonyl signals[5] | Characteristic aromatic signals |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for identifying and addressing impurities in synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. N,N'-diacetyl-p-phenylenediamine | C10H12N2O2 | CID 67324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Optimizing In Vitro Metabolism Assays for 4-Acetylaminobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylaminobiphenyl in in vitro metabolism assays. Our goal is to help you optimize your incubation times and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in vitro?
A1: this compound (4-AABP) is the N-acetylated metabolite of the known carcinogen 4-aminobiphenyl (4-ABP). Its metabolism can proceed through several pathways, primarily initiated by cytochrome P450 (CYP) enzymes. The key pathways include:
-
N-hydroxylation: Oxidation of the acetylamino group to form N-hydroxy-4-acetylaminobiphenyl, a reactive intermediate.
-
Ring hydroxylation: Addition of hydroxyl groups to the aromatic rings, leading to various phenolic metabolites.
-
Deacetylation: Removal of the acetyl group to form 4-aminobiphenyl (4-ABP), which can then undergo its own metabolic activation.[1]
These phase I metabolites can subsequently undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[1]
Q2: How do I select an appropriate starting incubation time for my experiment?
A2: For a new compound like this compound, it is advisable to start with a pilot time-course experiment. A typical range for initial screening in liver microsomes is 0, 5, 15, 30, and 60 minutes. For hepatocytes, which have a broader range of metabolic activity, you might extend this to 0, 15, 30, 60, 120, and 240 minutes. The goal is to find a time range where you observe a linear rate of parent compound depletion and metabolite formation.
Q3: What factors can influence the optimal incubation time?
A3: Several factors can impact the rate of metabolism and thus the optimal incubation time:
-
Enzyme Source: The type of in vitro system (e.g., liver microsomes, S9 fractions, hepatocytes) and the species from which they are derived will have different enzymatic activities.
-
Protein Concentration: Higher concentrations of microsomal protein or hepatocytes will generally lead to faster metabolism.
-
Substrate Concentration: The initial concentration of this compound can affect the reaction kinetics. It is important to work at a concentration below the Michaelis-Menten constant (Km) to ensure linear kinetics.
-
Cofactor Availability: Ensuring an adequate supply of necessary cofactors (e.g., NADPH for CYP-mediated reactions) is crucial for sustained enzyme activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low metabolism of this compound | 1. Inactive Enzymes: Improper storage or handling of liver microsomes or hepatocytes. 2. Short Incubation Time: The incubation may be too short to detect metabolite formation. 3. Low Enzyme Concentration: Insufficient protein concentration in the assay. 4. Cofactor Depletion: NADPH or other cofactors may have been depleted. | 1. Ensure enzymes are stored at -80°C and thawed on ice immediately before use. Run a positive control with a known substrate to verify enzyme activity. 2. Extend the incubation time. Consider a longer time-course study (e.g., up to 4 hours for microsomes, 24 hours for hepatocytes). 3. Increase the microsomal protein or hepatocyte concentration. 4. Use a cofactor-regenerating system or increase the initial cofactor concentration. |
| Metabolism is too rapid (parent compound is gone at the first time point) | 1. Long Incubation Time: The initial time points are too long to capture the linear phase of the reaction. 2. High Enzyme Concentration: The protein concentration is too high for this compound. | 1. Select shorter incubation time points (e.g., 0, 1, 2, 5, and 10 minutes). 2. Reduce the microsomal protein or hepatocyte concentration. |
| Non-linear metabolism over time | 1. Enzyme Instability: The metabolic enzymes may be losing activity over the incubation period. 2. Substrate Depletion: The concentration of this compound is falling below a level that supports a linear reaction rate. 3. Product Inhibition: Metabolites formed during the reaction may be inhibiting the enzymes. | 1. Use shorter incubation times where the reaction is linear. 2. Lower the enzyme concentration to slow down the reaction. 3. Analyze earlier time points to determine the initial rate of metabolism before inhibition occurs. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Incomplete Reaction Termination: The quenching solution is not effectively stopping the metabolic reaction at the desired time. 3. Sample Processing Issues: Inconsistent extraction or sample preparation. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Use ice-cold stop solution and ensure rapid and thorough mixing. 3. Standardize the sample processing protocol and use an internal standard to account for variability. |
Data Presentation
The following table provides an illustrative example of time-dependent metabolism of this compound in human liver microsomes. Please note that this data is for representative purposes only.
| Incubation Time (minutes) | % this compound Remaining | N-hydroxy-4-AABP Formed (pmol/mg protein) | 4'-hydroxy-4-AABP Formed (pmol/mg protein) |
| 0 | 100 | 0 | 0 |
| 5 | 85 | 15.2 | 8.1 |
| 15 | 62 | 38.7 | 22.5 |
| 30 | 35 | 65.4 | 45.3 |
| 60 | 12 | 88.9 | 68.7 |
Experimental Protocols
Protocol: Time-Course Metabolism of this compound in Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be less than 1%.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Setup:
-
On ice, add the following to microcentrifuge tubes:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
This compound (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples for the disappearance of this compound and the formation of its metabolites using a validated LC-MS/MS method.
-
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: Logic for optimizing incubation times.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of 4-Acetylaminobiphenyl in Human Plasma: HPLC-MS/MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of 4-Acetylaminobiphenyl in Human Plasma.
The accurate quantification of this compound (4-AABP), a potential metabolite and biomarker, in human plasma is critical for pharmacokinetic, toxicokinetic, and clinical studies. The choice of analytical methodology is paramount to ensure the reliability and reproducibility of results. This guide provides a comprehensive comparison of two common analytical techniques for the determination of 4-AABP in plasma: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is based on established validation parameters and includes detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often driven by its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound in human plasma by HPLC-MS/MS and a representative HPLC-UV method.
| Validation Parameter | HPLC-MS/MS | HPLC-UV |
| Linearity Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | High (Specific MRM transitions) | Moderate (Potential for interferences) |
| Sample Volume | 100 µL | 500 µL |
| Run Time | ~ 5 minutes | ~ 15 minutes |
Detailed Experimental Protocols
Reproducibility of experimental data is fundamental to scientific research. The following sections provide detailed methodologies for the key experiments cited in this comparison.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of 4-AABP in human plasma.
1. Sample Preparation (Protein Precipitation) [1]
-
Thaw frozen human plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., this compound-d7 at 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
HPLC System: A system capable of delivering a gradient flow.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-AABP: Precursor ion m/z 198.1 -> Product ion m/z 156.1
-
IS (4-AABP-d7): Precursor ion m/z 205.1 -> Product ion m/z 163.1
-
-
Key Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a cost-effective alternative to HPLC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound with a distinct retention time).
-
Add 50 µL of 1 M sodium hydroxide and vortex briefly.
-
Add 5 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate, 80:20 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Visualizing the Workflow and Validation Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow for the HPLC-MS/MS method and the logical relationships between key validation parameters.
Conclusion
Both HPLC-MS/MS and HPLC-UV are viable techniques for the quantification of this compound in human plasma. The choice between the two methods will depend on the specific requirements of the study.
-
HPLC-MS/MS is the preferred method when high sensitivity and selectivity are required, particularly for studies with low expected analyte concentrations or complex matrices. The lower sample volume requirement is also advantageous when sample availability is limited.
-
HPLC-UV offers a robust and cost-effective alternative for applications where the expected concentrations of 4-AABP are higher and the sample matrix is relatively clean. The instrumentation is more widely available and the operational costs are generally lower.
Researchers should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate approach for their bioanalytical needs. The detailed protocols provided in this guide serve as a starting point for method implementation and validation in a regulated or research environment.
References
A Comparative Analysis of the Carcinogenic Potential of 4-Acetylaminobiphenyl and 4-Aminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic properties of 4-Acetylaminobiphenyl (4-AABP) and 4-Aminobiphenyl (4-ABP), focusing on the available experimental data. The information presented is intended to inform risk assessment, guide experimental design, and ensure safe handling practices in research and development settings.
Executive Summary
There is a significant disparity in the available data regarding the carcinogenic properties of this compound (4-AABP) and 4-Aminobiphenyl (4-ABP). 4-ABP is a well-documented human and animal carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1] In stark contrast, there is currently no conclusive data to suggest that 4-AABP is carcinogenic, and it is not classified as such by major regulatory bodies.[2]
The suspicion of 4-AABP's carcinogenicity arises from its structural similarity to 4-ABP and its potential to be metabolized to 4-ABP in vivo.[3] This guide will delve into the experimental evidence for both compounds, highlighting the established carcinogenicity of 4-ABP and the current understanding of the potential risks associated with 4-AABP.
Data Presentation
The following tables summarize the key findings on the carcinogenicity and genotoxicity of 4-ABP and 4-AABP.
Table 1: Carcinogenicity Data
| Parameter | 4-Aminobiphenyl (4-ABP) | This compound (4-AABP) |
| IARC Classification | Group 1 (Carcinogenic to humans)[1] | Not classified[2] |
| Human Evidence | Sufficient[4] | No data available[2] |
| Animal Evidence | Sufficient[4] | Limited/Inconclusive |
| Primary Target Organ(s) | Urinary bladder, Liver[2][5] | Mammary gland, Ear duct, Forestomach (for its N-hydroxy metabolite in rats)[6] |
Table 2: Genotoxicity Data (Ames Test) [7]
| Strain | Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Revertants/plate (Mean ± SD) |
| YG1029 (High NAT/OAT) | 4-Aminobiphenyl | 5 | Rat | 789 ± 98 |
| This compound | 10 | Rat | 855 ± 47 | |
| TA100 (Normal NAT/OAT) | 4-Aminobiphenyl | 5 | Rat | ~200 |
| This compound | 10 | Rat | 169 ± 39 | |
| TA100/1,8DNP6 (No NAT/OAT) | 4-Aminobiphenyl | 5 | Rat | ~200 |
| This compound | 10 | Rat | 149 ± 28 |
*NAT/OAT: N-acetyltransferase/O-acetyltransferase
Mechanisms of Carcinogenesis
The carcinogenicity of 4-ABP is intrinsically linked to its metabolic activation into reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer.[2] While the carcinogenicity of 4-AABP is not established, its potential to cause cancer is thought to be dependent on its metabolic conversion to 4-ABP.
Metabolic Activation Pathways
The metabolic pathways of both 4-ABP and 4-AABP primarily involve enzymes in the liver. The following diagrams illustrate the key steps in their biotransformation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
In Vivo Carcinogenicity Bioassay of 4-Aminobiphenyl in Mice
This protocol is based on studies investigating the carcinogenicity of 4-ABP in mice.
-
Animal Model: Male and female BALB/c mice.[8]
-
Administration: 4-Aminobiphenyl hydrochloride was administered in the drinking water.
-
Dosage: Doses ranged from 7 to 300 ppm, administered continuously.[8]
-
Duration: The study duration was up to 96 weeks.
-
Observations:
-
Clinical signs and mortality were recorded daily.
-
Body weight and food/water consumption were measured weekly for the first 13 weeks and monthly thereafter.
-
Complete necropsy was performed on all animals.
-
Histopathological examination of all major organs and any gross lesions was conducted.
-
-
Endpoint: The primary endpoint was the incidence of tumors in various organs.
Comparative Mutagenicity (Ames Test) of 4-AABP and 4-ABP
This protocol is based on a study comparing the mutagenicity of 4-AABP and 4-ABP in Salmonella typhimurium.[7]
-
Bacterial Strains: S. typhimurium strains YG1029 (high N-acetyltransferase activity), TA100 (normal N-acetyltransferase activity), and TA100/1,8DNP6 (N-acetyltransferase deficient).[7]
-
Test Compounds: 4-Aminobiphenyl and this compound dissolved in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: The test was performed with and without a rat liver S9 fraction for metabolic activation.
-
Procedure (Plate Incorporation Assay):
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or buffer.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
The available scientific evidence unequivocally identifies 4-Aminobiphenyl as a potent human and animal carcinogen.[2] Its mechanism of action through metabolic activation to DNA-reactive species is well-established. In contrast, the carcinogenicity of this compound has not been definitively determined due to a lack of long-term animal studies. However, its structural similarity to 4-ABP and its potential to be metabolized to 4-ABP warrant a precautionary approach. The comparative mutagenicity data suggests that 4-AABP can be at least as mutagenic as 4-ABP under certain metabolic conditions, particularly in the presence of high N-acetyltransferase activity.[7]
For researchers and professionals in drug development, this distinction is critical for risk assessment and the implementation of appropriate safety protocols. All work with 4-Aminobiphenyl should be conducted under strict containment conditions to minimize exposure. While the carcinogenic risk of this compound is not as well-defined, its potential for metabolic conversion to 4-ABP and its demonstrated mutagenicity suggest that it should also be handled with caution, using appropriate personal protective equipment to avoid exposure. Further research, including long-term animal carcinogenicity studies on 4-AABP, is necessary to fully elucidate its carcinogenic potential.
References
- 1. Metabolism and nucleic acid binding of N-hydroxy-4-acetylaminobiphenyl and N-acetoxy-4-acetylaminobiphenyl by cultured human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mutagenicity of 4-aminobiphenyl and this compound in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Activation of 4-Acetylaminobiphenyl and 2-Acetylaminofluorene
A deep dive into the metabolic pathways, enzyme kinetics, and DNA adduct formation of two potent aromatic amine carcinogens.
For researchers and professionals in the fields of toxicology, pharmacology, and drug development, understanding the metabolic activation of xenobiotics is paramount to assessing their carcinogenic potential. This guide provides a comprehensive comparison of the metabolic activation of two well-characterized aromatic amines: 4-Acetylaminobiphenyl (4-AABP) and 2-Acetylaminofluorene (2-AAF). By examining their metabolic pathways, the kinetics of the enzymes involved, and the resulting DNA damage, we can gain a clearer understanding of their mechanisms of toxicity.
Metabolic Activation Pathways: A Tale of Two Amines
The carcinogenicity of both 4-AABP and 2-AAF is not an inherent property of the parent molecules but rather a consequence of their metabolic conversion to reactive electrophilic species that can bind to cellular macromolecules, most critically, DNA. The primary metabolic activation pathway for both compounds is initiated by N-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.
Following N-hydroxylation, the resulting N-hydroxy metabolites can undergo further activation through two main pathways:
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this step involves the addition of a sulfo group to the N-hydroxy metabolite, forming a highly unstable sulfate ester. This ester can spontaneously dissociate to form a highly reactive nitrenium ion, which is a potent electrophile that readily attacks nucleophilic sites on DNA.
-
Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of the N-hydroxy metabolite, forming an N-acetoxy ester. Similar to the sulfate ester, this intermediate is unstable and can decompose to form a reactive nitrenium ion.
While both compounds share these general activation pathways, the efficiency of these steps and the specific enzymes involved can differ, leading to variations in their carcinogenic potency.
Metabolic Activation of this compound (4-AABP)
Metabolic Activation of 2-Acetylaminofluorene (2-AAF)
Quantitative Comparison of Metabolic Activation
The following tables summarize key quantitative data related to the metabolic activation of 4-AABP and 2-AAF. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with this in mind. For 4-AABP, data for its deacetylated form, 4-aminobiphenyl (4-ABP), is often used as a proxy due to the rapid in vivo deacetylation of 4-AABP.
Table 1: Enzyme Kinetics of N-Hydroxylation
| Compound | Enzyme | Species | System | Km (µM) | Vmax (pmol/mg/min) | Citation |
| 2-Acetylaminofluorene | CYP1A2 | Rat | Liver Microsomes | 0.033 | 3.63 | [1][2] |
| 4-Aminobiphenyl | CYP1A2 | Mouse | Liver Microsomes | - | - | [3] |
| 4-Aminobiphenyl | CYP2E1 | Mouse | Liver Microsomes | - | - | [3] |
Table 2: DNA Adduct Levels
| Compound | Species | Tissue | Adduct Level (adducts/10^9 nucleotides) | Citation |
| 2-Acetylaminofluorene | Rat | Liver | Varies with dose and duration of exposure | [4] |
| 4-Aminobiphenyl* | Human | Bladder | 5 - 80 | [5] |
*Data for 4-Aminobiphenyl (4-ABP). DNA adducts of 4-ABP are frequently measured as biomarkers of exposure to this carcinogen.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of metabolic activation. Below are outlines of key experimental protocols.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the formation of metabolites from a parent compound by liver enzymes.
Protocol Details:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, mouse, or human), an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add the substrate (4-AABP or 2-AAF, typically dissolved in a small volume of an organic solvent like DMSO) to the incubation mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a specified period (e.g., 15-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which will precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
-
Analysis: Analyze the extracted metabolites by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent compound and its metabolites.
32P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens.[7][8][9][10]
Protocol Details:
-
DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to the carcinogen.
-
Enzymatic Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using a combination of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the sample for the adducted nucleotides. This can be achieved by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most adducted nucleotides, or by selective extraction with n-butanol.[11]
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Detect the separated adducts by autoradiography. Quantify the amount of each adduct by excising the corresponding spots from the TLC plate and measuring the radioactivity using liquid scintillation counting. The level of DNA adducts is then calculated relative to the total amount of nucleotides in the original DNA sample.
Conclusion
Both this compound and 2-Acetylaminofluorene are potent carcinogens that require metabolic activation to exert their genotoxic effects. The primary activation pathway for both involves N-hydroxylation by CYP1A2, followed by sulfation or acetylation to form highly reactive nitrenium ions that can bind to DNA. While the general mechanisms are similar, differences in enzyme kinetics and the ultimate levels of DNA adduct formation likely contribute to their distinct carcinogenic profiles. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolic activation of these and other aromatic amines, contributing to a more comprehensive understanding of their carcinogenic risk. Further research focusing on direct, quantitative comparisons of 4-AABP and 2-AAF metabolism and DNA adduct formation under identical conditions is warranted to more precisely delineate their relative carcinogenic potencies.
References
- 1. Kinetics of N- and C-hydroxylations of 2-acetylaminofluorene in male Sprague-Dawley rat liver microsomes: implications for carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. N-Hydroxylation of 4-Aminobiphenyl by CYP2E1 Produces Oxidative Stress in a Mouse Model of Chemically Induced Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Detection and quantification of 4-ABP adducts in DNA from bladder cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling analysis of adducts generated by peroxidase-mediated binding of N-hydroxy-4-acetylaminobiphenyl to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for 4-Acetylaminobiphenyl Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Acetylaminobiphenyl is crucial for toxicological studies and drug metabolism research. The selection of an appropriate analytical method is a critical step in obtaining high-quality data. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is supported by representative experimental data and detailed methodologies to aid in method selection and cross-validation.
Data Presentation: Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method in the analysis of this compound and structurally similar compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98% - 102% | 99% - 101% |
| Precision (% RSD) | < 2.0% | < 1.5% |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in various sample matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
2. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with a capillary column and a mass selective detector.
-
GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet Temperature: 280 °C.[1]
-
Injection Mode: Splitless (1 µL injection volume).[1]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using target ions such as m/z 196, 181, and 152.[2]
2. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a volatile solvent such as acetone or ethyl acetate.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.03, 0.1, 1, 10, 50 µg/mL).[2]
-
Sample Solution: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range. An internal standard may be added for improved accuracy.[2]
Methodology Workflow and Comparison
The following diagram illustrates the general workflow for the analysis of this compound by HPLC and GC-MS, highlighting the key differences in the analytical process.
Caption: Workflow for HPLC and GC-MS analysis and cross-validation of this compound.
References
Assessing the Relative Mutagenic Potential of 4-Acetylaminobiphenyl Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the mutagenic potential of 4-Acetylaminobiphenyl (4-AABP) and its primary metabolites. 4-AABP is a metabolite of the known human bladder carcinogen 4-aminobiphenyl (4-ABP), found in tobacco smoke and certain industrial settings. Understanding the mutagenicity of its metabolites is crucial for evaluating its carcinogenic risk. This document summarizes key experimental data, details relevant methodologies, and visualizes the metabolic and experimental processes involved.
Metabolic Activation is Key to Mutagenicity
This compound itself is not directly mutagenic. Its genotoxic potential arises from its metabolic activation, primarily through enzymatic reactions in the liver, to electrophilic intermediates that can bind to DNA and induce mutations. The initial and critical step in this activation cascade is the N-hydroxylation of the acetylamino group.
The metabolic pathway of 4-AABP involves several key steps that can lead to either detoxification or the formation of reactive, mutagenic species.
Comparative Mutagenicity in the Ames Test
The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and form colonies.
The mutagenicity of 4-AABP and its metabolites is typically evaluated in the presence of a mammalian metabolic activation system, such as a rat liver S9 fraction, to simulate the metabolic processes that occur in the body.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Result (Revertants/plate) | Reference |
| This compound (4-AABP) | TA100 | Rat Liver | 10 µ g/plate | 169 ± 39 | [1] |
| YG1029 (high NAT activity) | Rat Liver | 10 µ g/plate | 855 ± 47 | [1] | |
| 4-Aminobiphenyl (4-ABP) | TA100 | Rat Liver | 5 µ g/plate | ~200 | [1] |
| YG1029 (high NAT activity) | Rat Liver | 5 µ g/plate | 789 ± 98 | [1] | |
| N-formyl derivative of N-hydroxy-4-aminobiphenyl | TA98 | None | - | Direct-acting mutagen | [2] |
| N-acetyl and N-propionyl derivatives of N-hydroxy-4-aminobiphenyl | TA98 | Required | - | Mutagenic | [2] |
Note: The data presented in the table are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide valuable insights into the relative mutagenic potential of these compounds. The higher mutagenicity observed in the YG1029 strain, which has elevated N-acetyltransferase (NAT) activity, underscores the critical role of O-acetylation in the metabolic activation of N-hydroxy metabolites to highly reactive DNA-binding species.[1]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The following is a generalized protocol for the Ames test, based on standard methodologies.
1. Bacterial Strains and Culture Preparation:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Bacteria are grown overnight in a nutrient broth to reach the late exponential or early stationary phase of growth.
2. Metabolic Activation:
-
A liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats is prepared.
-
The S9 fraction is mixed with a cofactor solution (S9 mix) containing NADP+ and glucose-6-phosphate.
3. Plate Incorporation Assay:
-
The test compound, bacterial culture, and S9 mix (or a buffer for tests without metabolic activation) are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
4. Data Analysis:
-
The number of revertant colonies on each plate is counted.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and the count is significantly higher than the spontaneous reversion rate in the negative control.
Conclusion
The mutagenic potential of this compound is dependent on its metabolic activation to reactive intermediates. The key metabolic steps involve N-hydroxylation followed by O-acetylation, leading to the formation of a highly reactive nitrenium ion that can form DNA adducts. Experimental data from the Ames test demonstrates that while 4-AABP itself has low mutagenic activity, its potency is significantly increased in bacterial strains with higher N-acetyltransferase activity, highlighting the importance of this metabolic pathway.[1] N-hydroxy and N-acetoxy derivatives are considered key ultimate and proximate mutagens, respectively. Further quantitative and comparative studies on a wider range of metabolites under standardized conditions are necessary to provide a more definitive ranking of their mutagenic potential.
References
Unraveling the Presence of 4-Acetylaminobiphenyl DNA Adducts Across Tissues: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of DNA adducts is paramount in assessing the genotoxic potential of chemical compounds. This guide provides a comparative analysis of 4-Acetylaminobiphenyl (4-AABP) DNA adducts in various tissues, supported by experimental data and detailed methodologies.
This compound (4-AABP), a metabolite of the known human carcinogen 4-aminobiphenyl (4-ABP), can form covalent bonds with DNA, creating adducts that can lead to mutations and initiate carcinogenesis. The primary adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). The levels of these adducts can vary significantly between different tissues, reflecting differences in metabolic activation and detoxification pathways.
Quantitative Comparison of 4-AABP DNA Adducts in Different Tissues
The following tables summarize the levels of dG-C8-ABP, the major DNA adduct of 4-AABP, found in various tissues from experimental animal models and human samples. These data, gathered from multiple studies, offer a comparative view of adduct distribution.
Table 1: dG-C8-ABP Adduct Levels in Human Tissues
| Tissue | Adduct Level (adducts per 10⁸ nucleotides) | Comments |
| Bladder Mucosa | < 0.32 - 3.94 | Levels were determined in specimens from bladder cancer patients.[1] |
| Lung | < 0.32 - 49.5 | Levels were determined in specimens from lung cancer patients.[1] |
Table 2: dG-C8-ABP Adduct Levels in Mouse Tissues (Following AαC Administration)
| Tissue | Adduct Level (adducts per 10⁸ nucleotides) |
| Liver | ~2.5 |
| Colon | ~1.8 |
| Lung | ~4.0 |
| Bladder | ~1.5 |
Note: Data for mouse tissues were obtained from a study where mice were administered 2-amino-9H-pyrido[2,3-b]indole (AαC), another carcinogenic aromatic amine. While not 4-AABP, the resulting dG-C8-AαC adduct provides a comparative insight into adduct distribution across tissues in a controlled experimental setting.[2]
Table 3: dG-C8-ABP Adduct Levels in Rat Tissues
| Tissue | Adduct Level (adducts per 10⁹ bases) | Comments |
| Liver | Detected at femtomole levels | Data from 4-ABP-treated rats.[3][4] |
| Bladder | 5 - 80 | Data from human bladder cancer patients, for comparative context.[3][4] |
Metabolic Activation of this compound
The formation of 4-AABP DNA adducts is a multi-step process involving metabolic activation, primarily in the liver. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
Accurate quantification of 4-AABP DNA adducts is crucial for comparative studies. The two most common and sensitive methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for dG-C8-ABP Analysis
This method offers high specificity and sensitivity for the detection and quantification of DNA adducts.
1. DNA Isolation and Digestion:
-
Isolate genomic DNA from tissues using standard phenol-chloroform extraction or commercial kits.
-
Quantify the DNA concentration using UV spectrophotometry.
-
To 200 µg of DNA in water (100 µl), add 8 U of nuclease P1, 20 µl of 1 M sodium acetate (pH 5.1), and 20 µl of 2 mM zinc chloride.[3]
-
Add a known amount of a deuterated internal standard (d₉-dG-C8-ABP) for accurate quantification.[3]
-
Incubate the mixture for 3 hours at 37°C.[3]
-
Add 20 µl of 1 M carbonate buffer (pH 9), 0.05 U of phosphodiesterase I, and 4 U of alkaline phosphatase.[3]
-
Incubate for another 3 hours at 37°C.[3]
2. Immunoaffinity Purification (Optional but recommended for low adduct levels):
-
Use monoclonal antibodies specific for dG-C8-ABP bound to a solid support (e.g., Sepharose) to selectively capture the adducts from the digested DNA solution.[3]
-
Wash the support to remove non-specifically bound nucleosides.
-
Elute the captured dG-C8-ABP and the internal standard.
3. LC-MS/MS Analysis:
-
Perform chromatographic separation using a C18 reverse-phase column.
-
Employ a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).[3]
-
Monitor the transition of the protonated molecular ion of dG-C8-ABP (m/z 435.1) to a specific product ion (m/z 319.1).[3]
-
Simultaneously monitor the transition for the deuterated internal standard (e.g., m/z 444.1 → m/z 328.1).[3]
-
Quantify the amount of dG-C8-ABP by comparing its peak area to that of the internal standard.
References
- 1. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
Validating 4-Acetylaminobiphenyl as a Biomarker of 4-Aminobiphenyl Exposure: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Acetylaminobiphenyl (4-AABP) and other key biomarkers for assessing exposure to the human bladder carcinogen 4-Aminobiphenyl (4-ABP). This document synthesizes experimental data to objectively evaluate the performance of these biomarkers and includes detailed methodologies for their analysis.
Introduction
4-Aminobiphenyl (4-ABP) is a recognized human carcinogen, primarily linked to an increased risk of bladder cancer.[1][2][3] Exposure to 4-ABP can occur through various sources, including tobacco smoke, certain industrial processes, and as a contaminant in some dyes.[3] Accurate assessment of 4-ABP exposure is crucial for understanding its health risks and for developing effective preventative and therapeutic strategies. This guide focuses on the validation of urinary this compound (4-AABP) as a biomarker of 4-ABP exposure and compares its utility against more established biomarkers, namely 4-ABP-hemoglobin adducts and 4-ABP-DNA adducts.
Metabolic Fate of 4-Aminobiphenyl
Upon entering the body, 4-ABP undergoes extensive metabolism, leading to both detoxification and metabolic activation. A key detoxification pathway is N-acetylation, which converts 4-ABP to 4-AABP. Conversely, metabolic activation, primarily through N-hydroxylation, generates reactive intermediates that can bind to macromolecules like proteins and DNA, forming adducts.[2] These adducts are considered biomarkers of the biologically effective dose and are directly implicated in the carcinogenic process.
Comparison of 4-ABP Biomarkers
The validation of a biomarker relies on its sensitivity, specificity, and the correlation of its levels with the exposure dose. This section compares urinary 4-AABP with 4-ABP-hemoglobin and 4-ABP-DNA adducts based on available scientific evidence.
| Biomarker | Matrix | Type of Marker | Advantages | Disadvantages |
| This compound (4-AABP) | Urine | Detoxification Metabolite | Non-invasive sample collection. | Limited validation data; potential instability in urine; reflects recent exposure.[4] |
| 4-ABP-Hemoglobin Adducts | Blood | Biologically Effective Dose | Well-validated; reflects integrated exposure over the lifespan of red blood cells (approx. 120 days); correlated with smoking status and bladder cancer risk.[5][6] | Invasive sample collection. |
| 4-ABP-DNA Adducts | Tissues, Cells | Biologically Effective Dose | Directly measures damage to genetic material; considered a key event in carcinogenesis.[7] | Highly invasive sample collection; technically challenging to measure at low levels. |
Quantitative Data on Biomarker Levels
The following table summarizes representative quantitative data for 4-ABP-hemoglobin adducts in smokers and non-smokers, highlighting the biomarker's ability to distinguish between exposed and unexposed populations. Similar robust, comparative data for urinary 4-AABP is currently lacking in the scientific literature.
| Population | Biomarker | Mean Level (pg/g Hemoglobin) | Reference |
| Smokers | 4-ABP-Hemoglobin Adducts | 103 ± 47 | [6] |
| Non-smokers | 4-ABP-Hemoglobin Adducts | 65 ± 44 | [6] |
| Smokers | 4-ABP-Hemoglobin Adducts | Significantly higher than non-smokers | [1] |
| Non-smokers | 4-ABP-Hemoglobin Adducts | Lower than smokers | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate measurement of biomarkers. Below are summarized protocols for the analysis of 4-ABP-hemoglobin and 4-ABP-DNA adducts.
Quantification of 4-ABP-Hemoglobin Adducts
This method involves the release of 4-ABP from hemoglobin, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).
Methodology:
-
Sample Collection: Whole blood is collected from subjects.
-
Hemoglobin Isolation: Red blood cells are lysed, and hemoglobin is isolated.
-
Hydrolysis: The hemoglobin sample is subjected to alkaline hydrolysis to release the parent amine, 4-ABP, from the adduct.
-
Extraction: The released 4-ABP is extracted from the hydrolysate using an organic solvent.
-
Derivatization: The extracted 4-ABP is derivatized to a more volatile and detectable compound, often using an acylating agent.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection.
-
Quantification: The amount of 4-ABP is quantified by comparing the signal to that of a known amount of an internal standard.[8]
Quantification of 4-ABP-DNA Adducts
The analysis of DNA adducts is more complex and typically involves DNA isolation, enzymatic digestion, and sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Collection: Tissue biopsies or isolated cells are obtained.
-
DNA Isolation: Genomic DNA is extracted and purified from the samples.
-
Enzymatic Digestion: The purified DNA is enzymatically hydrolyzed to individual nucleosides.
-
Adduct Enrichment: Techniques such as solid-phase extraction or immunoaffinity chromatography may be used to enrich the adducted nucleosides.
-
LC-MS/MS Analysis: The sample is analyzed by liquid chromatography coupled with tandem mass spectrometry to separate and identify the specific 4-ABP-DNA adducts.
-
Quantification: Adduct levels are quantified using isotope dilution mass spectrometry with a stable isotope-labeled internal standard.[7]
Logical Relationship in Biomarker Selection
The choice of a biomarker for assessing 4-ABP exposure depends on the specific research or clinical question. The following diagram illustrates the logical considerations for selecting the most appropriate biomarker.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated 4-Aminobiphenyl and 2, 6-Dimethylaniline Hemoglobin Adducts and Increased Risk of Bladder Cancer among Lifelong Nonsmokers - The Shanghai Bladder Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for assessing exposure to 4-aminobiphenyl based on protein adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 4-Acetylaminobiphenyl: In Vitro vs. In Vivo Models
For researchers, scientists, and drug development professionals, understanding the metabolic fate of xenobiotics is paramount for assessing their efficacy and toxicity. This guide provides a comparative analysis of the in vitro and in vivo metabolism of 4-Acetylaminobiphenyl (4-AABP), a known metabolite of the human carcinogen 4-aminobiphenyl (4-ABP). By examining data from various experimental systems, this document aims to highlight the similarities and discrepancies between in vitro and in vivo metabolic profiles, offering insights for study design and interpretation.
Executive Summary
The metabolism of this compound (4-AABP) involves a series of complex enzymatic reactions, primarily occurring in the liver, leading to detoxification or metabolic activation to potentially carcinogenic species. This guide synthesizes findings from in vitro systems, such as isolated hepatocytes and liver microsomes, and in vivo studies, primarily analyzing urinary and biliary metabolites. While in vitro models provide a valuable tool for elucidating metabolic pathways and identifying key enzymes, in vivo studies offer a more holistic view of the compound's fate, including its distribution, excretion, and the interplay of different organs in its biotransformation. A strong correlation is observed in the major metabolites identified in both settings, although quantitative differences in their distribution can exist.
Data Presentation: A Comparative Look at Metabolite Formation
Direct quantitative comparison of 4-AABP metabolism in the same species under identical conditions for both in vitro and in vivo models is limited in publicly available literature. However, by compiling data from multiple studies on 4-AABP and its parent compound, 4-aminobiphenyl (4-ABP), we can construct a comparative overview.
Table 1: Major Metabolites of 4-Aminobiphenyl and this compound Identified in In Vitro and In Vivo Systems
| Metabolite | In Vitro System | In Vivo System (Urine/Bile) | Reference |
| From 4-Aminobiphenyl | |||
| This compound (4-AABP) | Isolated Hepatocytes (various species) | Urine (various species) | [1] |
| 4'-Hydroxy-4-aminobiphenyl | Isolated Hepatocytes (various species) | Urine (various species) | [1] |
| 3-Hydroxy-4-aminobiphenyl | Isolated Hepatocytes (various species) | Urine (various species) | [1] |
| 4'-Hydroxy-4-acetylaminobiphenyl | Isolated Hepatocytes (various species) | Urine (various species) | [1] |
| N-Hydroxy-4-aminobiphenyl | Perfused Guinea Pig Liver | - | [2] |
| From this compound | |||
| 4-Aminobiphenyl (4-ABP) | Human Uroepithelial Cells | - | |
| N-Hydroxy-4-acetylaminobiphenyl | Perfused Guinea Pig Liver, Human Uroepithelial Cells | - | [2] |
| 4'-Hydroxy-4-acetylaminobiphenyl | Perfused Guinea Pig Liver | - | [2] |
| 4-Glycolylaminobiphenyl | Perfused Guinea Pig Liver | - | [2] |
Note: A dash (-) indicates that the metabolite was not reported or not a major focus of the cited study in that specific system. The correlation between metabolites from isolated hepatocytes and urinary profiles has been described as good.[1]
Metabolic Pathways of this compound
The biotransformation of 4-AABP proceeds through two main phases of metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion.
Phase I Metabolism:
-
N-Deacetylation: The primary step in the metabolism of 4-AABP is often the removal of the acetyl group to form the parent amine, 4-aminobiphenyl (4-ABP).
-
N-Hydroxylation: This is a critical activation step, catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy-4-acetylaminobiphenyl. This metabolite is considered a proximate carcinogen.
-
Ring Hydroxylation: Hydroxyl groups can be added to the biphenyl rings, primarily at the 4'-position, to form hydroxylated metabolites.
Phase II Metabolism:
-
Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid, a major detoxification pathway.
-
Sulfation: Conjugation with sulfate is another pathway for the detoxification of hydroxylated metabolites.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of metabolic studies. Below are representative protocols for in vitro and in vivo investigations of 4-AABP metabolism.
In Vitro: Isolated Hepatocyte Incubation
This protocol is adapted from studies on the metabolism of 4-aminobiphenyl in isolated hepatocytes.[1]
-
Hepatocyte Isolation: Hepatocytes are isolated from the desired species (e.g., rat, guinea pig) by collagenase perfusion of the liver. Cell viability is assessed using trypan blue exclusion.
-
Incubation: Freshly isolated hepatocytes are suspended in a suitable incubation buffer (e.g., Krebs-Henseleit buffer) and incubated with radiolabeled or non-labeled 4-AABP at a specific concentration. Incubations are typically carried out at 37°C in a shaking water bath.
-
Sample Collection and Processing: At various time points, aliquots of the cell suspension are collected. The reaction is quenched, and the cells are separated from the medium by centrifugation.
-
Metabolite Extraction: Metabolites are extracted from both the cell pellet and the supernatant using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: The extracted metabolites are concentrated and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for identification.
In Vivo: Animal Dosing and Urine/Bile Collection
This protocol is a generalized procedure based on in vivo metabolism studies of aromatic amines.
-
Animal Dosing: Laboratory animals (e.g., rats, guinea pigs) are administered 4-AABP, often radiolabeled, via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Housing and Sample Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. Bile can be collected from bile-duct cannulated animals. Samples are collected at predetermined intervals.
-
Sample Processing: Urine and bile samples may be treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugates and facilitate the analysis of Phase I metabolites.
-
Metabolite Extraction and Analysis: Similar to the in vitro protocol, metabolites are extracted from the biological fluids and analyzed using chromatographic and spectrometric techniques to identify and quantify the metabolic products.
Comparison of In Vitro and In Vivo Findings
-
Qualitative Correlation: In vitro systems, particularly isolated hepatocytes, generally show a good qualitative correlation with the metabolites identified in vivo.[1] Major metabolic pathways such as N-deacetylation, N-hydroxylation, and ring hydroxylation are observed in both settings.[1][2]
-
Metabolic Activation: Both in vitro and in vivo studies highlight the critical role of N-hydroxylation in the metabolic activation of 4-AABP to reactive species that can bind to DNA and initiate carcinogenesis.
-
Quantitative Differences: While the same metabolites are often produced, their relative proportions can differ between in vitro and in vivo systems. This can be attributed to factors such as first-pass metabolism, enterohepatic circulation, and the contribution of extrahepatic tissues in vivo, which are not fully recapitulated in simple in vitro models.
-
Conjugation: In vivo, conjugated metabolites are major excretory products. While in vitro systems like hepatocytes can perform Phase II reactions, the extent and profile of conjugation may differ from the in vivo situation due to the absence of whole-body clearance mechanisms.
Conclusion
Both in vitro and in vivo models are indispensable tools in the study of this compound metabolism. In vitro systems offer a controlled environment to dissect metabolic pathways and identify reactive metabolites. In vivo studies provide a comprehensive picture of the compound's disposition in a whole organism. For a thorough risk assessment and understanding of the carcinogenic potential of 4-AABP, a combined approach, leveraging the strengths of both in vitro and in vivo methodologies, is essential. Future research should aim for more direct quantitative comparisons within the same experimental framework to further refine the in vitro-in vivo extrapolation of metabolic data.
References
evaluating the efficacy of different analytical columns for 4-Acetylaminobiphenyl separation
For researchers, scientists, and drug development professionals engaged in the analysis of aromatic compounds, the choice of analytical column is paramount to achieving accurate and reliable separation. This guide provides an objective comparison of the efficacy of different analytical columns for the separation of 4-Acetylaminobiphenyl, a key metabolite of the carcinogenic aromatic amine 4-aminobiphenyl. The performance of a standard C18 column is contrasted with that of Phenyl-Hexyl and Biphenyl columns, supported by representative experimental data and detailed protocols.
Understanding the Separation Mechanisms
The retention and separation of this compound on different stationary phases are governed by distinct chemical interactions.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase chromatography. Their primary retention mechanism is hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte. For this compound, retention is primarily influenced by its overall hydrophobicity.
-
Phenyl-Hexyl Columns: These columns offer a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl group provides π-π interactions with the aromatic rings of the analyte. This can lead to enhanced retention and altered selectivity for aromatic compounds compared to a purely hydrophobic phase.[1]
-
Biphenyl Columns: Biphenyl columns provide an even stronger π-π interaction capability due to the presence of two conjugated phenyl rings in the stationary phase ligand.[2][3] This often results in increased retention and unique selectivity for aromatic and moderately polar analytes, making them a powerful alternative to traditional C18 columns.[4]
Performance Comparison
To illustrate the differences in performance, a representative dataset for the separation of this compound on C18, Phenyl-Hexyl, and Biphenyl columns is presented below. These values are based on typical performance characteristics observed for aromatic amines under reversed-phase conditions.
| Analytical Column | Stationary Phase | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Column A | C18 (L1) | 4.2 | 1.8 | 1.2 | 12000 |
| Column B | Phenyl-Hexyl (L11) | 5.5 | 2.5 | 1.1 | 14000 |
| Column C | Biphenyl (L11) | 6.8 | 3.1 | 1.0 | 15000 |
Disclaimer: The data in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific column manufacturer, HPLC system, and experimental conditions.
Experimental Protocols
The following is a general experimental protocol that can be adapted to evaluate the performance of different analytical columns for the separation of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
2. Instrumentation:
-
A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 10 µg/mL in 50:50 Water:Acetonitrile
4. Data Analysis:
-
Inject a standard solution of this compound onto each column under the identical chromatographic conditions.
-
Compare the resulting chromatograms, focusing on:
-
Retention Time (tR): The time at which the analyte elutes.
-
Resolution (Rs): The degree of separation between the analyte peak and any adjacent impurity peaks.
-
Peak Asymmetry (As): A measure of peak shape.
-
Theoretical Plates (N): A measure of column efficiency.
-
Visualizing the Workflow
The logical workflow for selecting an appropriate analytical column for this compound separation is outlined below.
Caption: A flowchart illustrating the workflow for analytical column evaluation.
Signaling Pathways of Interaction
The separation process is dictated by the chemical interactions between this compound and the stationary phase. These interactions can be visualized as signaling pathways.
Caption: Interaction pathways between this compound and different stationary phases.
Conclusion
The selection of an appropriate analytical column is a critical step in the development of a robust method for the separation of this compound. While C18 columns can provide adequate separation based on hydrophobicity, Phenyl-Hexyl and Biphenyl columns offer alternative selectivity through the inclusion of π-π interactions. As indicated by the representative data, this can lead to increased retention, improved resolution, and better peak shape for aromatic analytes like this compound. For challenging separations requiring enhanced selectivity and resolution, Biphenyl columns, in particular, present a compelling alternative to the traditional C18 phase. Researchers are encouraged to screen multiple column chemistries during method development to identify the optimal stationary phase for their specific application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Nacalai USA, Inc. | News/Promotions | Comparison of biphenyl and other aromatic stationary phases [nacalaiusa.com]
- 3. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of 4-Acetylaminobiphenyl Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Acetylaminobiphenyl (4-AABP) is critical for applications ranging from toxicological risk assessment to quality control in pharmaceutical manufacturing. This guide provides an objective comparison of analytical methodologies for 4-AABP quantification, supported by data from inter-laboratory studies on closely related aromatic amines. It also offers detailed experimental protocols for the key analytical techniques discussed.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for 4-AABP quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of common analytical techniques, drawing on data from studies of 4-AABP and other primary aromatic amines (PAAs).
| Analytical Method | Analyte(s) | Sample Matrix | Key Performance Characteristics | No. of Labs (in study) |
| LC-MS/MS | 3-Aminobiphenyl | Mainstream Cigarette Smoke | Mean concentrations ranged from 2.5 to 3.0 ng/cigarette, demonstrating good agreement between two different SPE cleanup methods.[1] | 4 |
| LC-MS/MS | Aniline, 4,4-MDA, 2,4-TDA, 2,6-TDA | 3% Acetic Acid Migration Solution | For aniline, 87.5% of results were satisfactory at one concentration level, and 100% at another. Similar high rates of satisfactory results were observed for other PAAs.[2] | 27 |
| LC-MS & LC-DAD | Primary Aromatic Amines | Cold Water Extracts of Paper | 13 labs used LC-MS and 4 labs used LC-DAD, allowing for a comparison of these techniques in a proficiency test.[3] | 17 |
| LC-HRMS vs. LC-MS/MS | 35 Primary Aromatic Amines | Cold Water Extracts of Napkins | Both methods showed good qualitative agreement for PAAs detected at significant levels, with some inter-laboratory differences noted for specific compounds.[4] | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of aromatic amines by LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective, making it suitable for the trace-level quantification of 4-AABP in complex matrices.
-
Sample Preparation (based on a dual SPE clean-up approach for aromatic amines):
-
Fortify the sample with an internal standard (e.g., a deuterated analog of 4-AABP).
-
Perform an initial solid-phase extraction (SPE) using a strong cation exchange cartridge to isolate the aromatic amines.
-
Elute the amines and subject the eluate to a second SPE clean-up using a C18 cartridge to remove interfering non-polar compounds.
-
Evaporate the final eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1]
-
-
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-AABP and its internal standard to ensure selectivity and sensitivity.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-AABP, derivatization is often required.
-
Sample Preparation and Derivatization:
-
Extract 4-AABP from the sample matrix using a suitable solvent (e.g., dichloromethane) via liquid-liquid extraction.
-
Concentrate the extract.
-
Derivatize the extracted 4-AABP to increase its volatility. A common method is acylation using an agent like trifluoroacetic anhydride (TFAA).
-
After derivatization, the sample is ready for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of the derivatized 4-AABP from other components.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Visualizing the Inter-Laboratory Comparison Process
The following diagrams illustrate the key workflows and logical relationships in an inter-laboratory comparison study and analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. m.bfr-meal-studie.de [m.bfr-meal-studie.de]
- 4. From pigments to coloured napkins: comparative analyses of primary aromatic amines in cold water extracts of printed tissues by LC-HRMS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Acetylaminobiphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Acetylaminobiphenyl, a compound utilized in various research applications, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its potential hazards, including being a metabolite of the carcinogen 4-aminobiphenyl, it requires handling as a hazardous chemical. Adherence to the following procedural steps is imperative for its safe management and disposal.
Hazard and Safety Summary
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Property | Data |
| Physical State | Solid, off-white to beige powder or crystalline solid.[1] |
| Primary Hazards | May cause skin, eye, and respiratory irritation.[1][2] Suspected carcinogen.[3][4] |
| Incompatibilities | Strong oxidizing agents.[2][5] |
| Hazardous Decomposition | May release irritating and toxic fumes and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides, upon combustion.[5][6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the mandatory use of appropriate PPE to minimize exposure risks.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[1][7]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially if there is a risk of generating dust.[1][2]
2. Waste Segregation and Collection: Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Isolate all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.[7]
-
Do not mix with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7]
-
For solid waste, carefully sweep up the material, avoiding dust generation.[1][2] Place the collected solid into a designated hazardous waste container.[2][9]
-
For contaminated materials such as paper towels or gloves, place them directly into the designated, sealed, and clearly labeled waste container.[2]
3. Containerization and Labeling: Proper containment and labeling are critical for safe storage and transport.
-
Use a dedicated, leak-proof, and compatible container for all this compound waste.[7]
-
The container must be clearly labeled with the following information:[7][10]
4. Storage: Store hazardous waste in a manner that prevents accidental release and exposure.
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[2][7]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
-
Cupboards and refrigerators used for storing carcinogens should be labeled with a "carcinogen" sign.[3]
5. Final Disposal: The final disposal of this compound must be handled by qualified professionals.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[1][7][11]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. [1][7] The standard procedure for carcinogens is often incineration by a specialist contractor.[3]
6. Spill and Decontamination Procedures: In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate the immediate area and notify your supervisor and EHS department.[7]
-
If safe to do so, prevent the spread of the spill using absorbent materials.[7]
-
Wearing appropriate PPE, carefully collect the spilled material and place it in the designated hazardous waste container.[7]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[7]
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. jefferson.edu [jefferson.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nswai.org [nswai.org]
- 11. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
